Isoescin IA
説明
See also: Horse Chestnut (part of).
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIWGSGLDDTHJ-IVKVKCDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219944-39-5 | |
| Record name | Isoescin IA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOESCIN IA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Isoescin IA in Aesculus chinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Isoescin IA, a prominent triterpenoid saponin found in the seeds of Aesculus chinensis (Chinese horse chestnut). This document details the proposed biosynthetic pathway, presents available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the key processes.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in Aesculus chinensis is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosylation modifications. The pathway involves several key enzymes, including an oxidosqualene cyclase (OSC), cytochrome P450 monooxygenases (CYP450s), a cellulose synthase-like (CSL) glycosyltransferase, and a BAHD acyltransferase. Recent genomic and functional characterization studies have identified candidate genes encoding these enzymes.[1]
The proposed biosynthetic pathway commences with the formation of the triterpene scaffold, β-amyrin, from 2,3-oxidosqualene, a reaction catalyzed by the β-amyrin synthase, AcOCS6.[1] Following this, a series of position-specific hydroxylations are carried out by cytochrome P450 enzymes. While the exact sequence and all involved P450s for the generation of the aglycone of this compound are still under investigation, studies on the closely related escin Ia suggest the involvement of enzymes like AcCYP716A278 and AcCYP716A275.[1] These enzymes are responsible for oxidations at various positions on the β-amyrin backbone to produce protoaescigenin, a key intermediate.
Subsequently, the aglycone undergoes glycosylation. A key enzyme in this step is a cellulose synthase-like protein, AcCSL1, which is proposed to catalyze the addition of a glucuronic acid moiety to the C-3 position of the aglycone.[1] The final steps in the biosynthesis of this compound involve acylation reactions. A seed-specific BAHD acyltransferase, AcBAHD6, has been identified as a likely candidate for the transfer of an acyl group to the sugar moiety.[1]
Data Presentation
Quantitative Analysis of Saponins in Aesculus chinensis Seeds
The concentration of this compound and related saponins in the seeds of Aesculus chinensis has been quantified in several studies. The following table summarizes representative data from a study utilizing accelerated solvent extraction followed by high-performance liquid chromatography (HPLC).
| Saponin | Concentration (mg/g of dried seed material)[2] |
| This compound | 9.3 |
| Escin IA | 17.3 |
| Escin IB | 10.4 |
| Isoescin IB | 5.9 |
Enzyme Kinetic Parameters
To date, specific kinetic parameters (Km, Vmax, kcat) for the enzymes involved in the this compound biosynthetic pathway have not been extensively reported in the literature. Further research is required to determine these values, which are crucial for understanding the efficiency and regulation of the pathway. The following tables serve as templates for the presentation of such data once it becomes available.
Table 2.2.1: Kinetic Parameters of AcOCS6 (β-amyrin synthase)
| Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |
|---|
| 2,3-Oxidosqualene | Data not available | Data not available | Data not available |
Table 2.2.2: Kinetic Parameters of AcCYP716A278 and AcCYP716A275
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |
|---|---|---|---|---|
| AcCYP716A278 | β-Amyrin | Data not available | Data not available | Data not available |
| AcCYP716A275 | Oxidized Intermediate | Data not available | Data not available | Data not available |
Table 2.2.3: Kinetic Parameters of AcCSL1 (UDP-glycosyltransferase) | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | | :--- | :--- | :--- | :--- | :--- | | Protoaescigenin | Data not available | Data not available | Data not available | | UDP-glucuronic acid | Data not available | Data not available | Data not available |
Table 2.2.4: Kinetic Parameters of AcBAHD6 (Acyltransferase) | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | | :--- | :--- | :--- | :--- | :--- | | Glycosylated Aglycone | Data not available | Data not available | Data not available | | Acyl-CoA | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the elucidation and characterization of the this compound biosynthetic pathway.
Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana
This protocol describes the transient expression of candidate genes in N. benthamiana to functionally characterize their role in the this compound pathway.
3.1.1. Vector Construction:
-
Amplify the full-length coding sequences of candidate genes (e.g., AcOCS6, AcCYP716A278, AcCYP716A275, AcCSL1, AcBAHD6) from A. chinensis cDNA.
-
Clone the amplified sequences into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Verify the constructs by sequencing.
3.1.2. Agrobacterium tumefaciens Transformation:
-
Transform the expression vectors into a competent A. tumefaciens strain (e.g., AGL1 or GV3101) by electroporation.
-
Select for transformed colonies on LB agar plates containing appropriate antibiotics.
-
Confirm the presence of the construct by colony PCR.
3.1.3. Agroinfiltration:
-
Grow the transformed A. tumefaciens strains in LB medium with appropriate antibiotics to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6) to a final OD600 of 0.5 for each construct.
-
For co-expression, mix the bacterial suspensions in equal ratios.
-
Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
Incubate the plants in a growth chamber for 5-7 days.
3.1.4. Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf tissue and freeze-dry.
-
Grind the dried tissue to a fine powder.
-
Extract the metabolites with 80% methanol by sonication.
-
Centrifuge the extract and filter the supernatant.
-
Analyze the extract by HPLC-MS to identify the products of the heterologously expressed enzymes.
Functional Characterization of Oxidosqualene Cyclase in Yeast
This protocol outlines the functional characterization of AcOCS6 in a yeast expression system.
3.2.1. Yeast Strain and Vector:
-
Use a lanosterol synthase-deficient yeast strain (e.g., GIL77) that accumulates 2,3-oxidosqualene.
-
Clone the coding sequence of AcOCS6 into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter.
3.2.2. Yeast Transformation and Expression:
-
Transform the expression vector into the yeast strain using the lithium acetate method.
-
Select for transformants on appropriate selection media.
-
Grow the transformed yeast in induction medium containing galactose to induce protein expression.
3.2.3. Metabolite Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Saponify the cells with alcoholic KOH.
-
Extract the non-saponifiable lipids with hexane.
-
Analyze the extract by GC-MS to identify the cyclization product (β-amyrin).
In Vitro Enzyme Assays
3.3.1. Cytochrome P450 (CYP450) Activity Assay:
-
Express the CYP450s (AcCYP716A278, AcCYP716A275) and a cytochrome P450 reductase in a suitable system (e.g., yeast microsomes).
-
Prepare a reaction mixture containing the microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., β-amyrin or a downstream intermediate), and an NADPH-regenerating system.
-
Initiate the reaction by adding NADPH.
-
Incubate at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products and analyze by HPLC-MS.
3.3.2. UDP-Glycosyltransferase (UGT) Activity Assay:
-
Express and purify the UGT (AcCSL1).
-
Prepare a reaction mixture containing the purified enzyme, a buffer (e.g., Tris-HCl, pH 7.5), the aglycone substrate (e.g., protoaescigenin), and the sugar donor (UDP-glucuronic acid).
-
Initiate the reaction and incubate at an optimal temperature.
-
Terminate the reaction and analyze the formation of the glycosylated product by HPLC-MS.
3.3.3. BAHD Acyltransferase Activity Assay:
-
Express and purify the acyltransferase (AcBAHD6).
-
Prepare a reaction mixture containing the purified enzyme, a buffer, the acyl acceptor (the glycosylated aglycone), and the acyl-CoA donor.
-
Initiate the reaction and monitor the formation of the acylated product by HPLC-MS.
HPLC-MS Analysis of Triterpenoid Saponins
3.4.1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3.4.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Analysis Mode: Full scan and targeted MS/MS for identification and quantification.
-
Collision Energy: Optimized for fragmentation of this compound and related compounds.
This technical guide provides a framework for understanding and investigating the biosynthesis of this compound in Aesculus chinensis. Further research is necessary to fully elucidate the intricate details of this pathway, particularly the precise sequence of oxidative reactions and the kinetic properties of the involved enzymes. The protocols outlined herein offer a robust starting point for researchers aiming to contribute to this field.
References
- 1. Characterization of the horse chestnut genome reveals the evolution of aescin and aesculin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between Isoescin IA and Escin Ia
For Researchers, Scientists, and Drug Development Professionals
Core Structural Differences: A Tale of Two Isomers
Isoescin IA and Escin Ia are constitutional isomers, sharing the same molecular formula (C₅₅H₈₆O₂₄) and a molecular weight of 1131.26 g/mol . Both are complex triterpenoid saponins found predominantly in the seeds of the horse chestnut tree (Aesculus hippocastanum). Their shared core structure consists of a polycyclic triterpene aglycone linked to a trisaccharide chain.
The pivotal structural difference between these two molecules lies in the position of an acetyl group on the aglycone, making them regioisomers. In Escin Ia , the acetyl group is located at the C22 position, whereas in This compound , it is found at the C28 position. Both isomers possess a tigloyl group at the C21 position. This seemingly minor variation in the placement of the acetyl group has significant implications for their physicochemical properties and biological activities.
Quantitative Structural Data
| Property | This compound | Escin Ia | Reference |
| Molecular Formula | C₅₅H₈₆O₂₄ | C₅₅H₈₆O₂₄ | [1][2] |
| Molecular Weight | 1131.26 g/mol | 1131.26 g/mol | [1][2] |
| CAS Number | 219944-39-5 | 123748-68-5 | [1][3] |
| Position of Acetyl Group | C28 | C22 | [1][4] |
| Position of Tigloyl Group | C21 | C21 | [1] |
Note: Specific quantitative data from techniques like X-ray crystallography (bond lengths, angles), and detailed comparative NMR and mass spectrometry fragmentation data are not available in comprehensive tables in the reviewed literature.
Experimental Protocols for Differentiation
The differentiation and quantification of this compound and Escin Ia are primarily achieved through chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the separation and quantification of these isomers.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used. Examples include Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) or SinoChrom ODS-BP (200 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an acidified aqueous solution (e.g., 0.1% phosphoric acid). A common mobile phase composition is a 39:61 (v/v) mixture of acetonitrile and 0.10% orthophosphoric acid solution.
-
Flow Rate: Typically around 0.5 to 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm.
-
Temperature: The separation is usually performed at a constant temperature, for example, 30 °C.
-
Sample Preparation: The saponins are extracted from the plant material using a solvent such as 70% methanol. The extract is then filtered before injection into the HPLC system.
Workflow for HPLC Analysis:
HPLC workflow for the analysis of this compound and Escin Ia.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and Escin Ia. While complete, assigned, and tabulated comparative data is scarce in the literature, the key differences in their ¹H and ¹³C NMR spectra would arise from the different chemical environments of the protons and carbons near the C22 and C28 positions due to the positional difference of the acetyl group.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or pyridine-d₅ are commonly used.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra provide the initial overview of the chemical shifts.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the aglycone and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the location of the acetyl group by observing the correlation between the methyl protons of the acetyl group and the carbonyl carbon, and the correlation of the proton at the acylated carbon (H-22 or H-28) with the acetyl carbonyl carbon.
-
-
Logical Workflow for NMR-based Isomer Differentiation:
NMR-based logical workflow for isomer differentiation.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is used for the identification and structural analysis of these isomers.
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode, to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Analysis:
-
Full Scan MS: To determine the molecular weight of the compounds.
-
Differential Biological Activity and Signaling Pathways
The structural difference between this compound and Escin Ia leads to variations in their biological activities. Generally, the β-escin family (which includes Escin Ia) is considered to be more biologically active than the α-escin family (which includes this compound).[4] This has been observed in activities such as cytotoxicity and anti-inflammatory effects.
The anti-inflammatory effects of escin have been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Escin has been shown to exert glucocorticoid-like anti-inflammatory effects, which may involve the glucocorticoid receptor (GR) and the subsequent inhibition of NF-κB.
Based on the higher potency of Escin Ia, it is plausible that it has a more pronounced inhibitory effect on the NF-κB pathway compared to this compound. A proposed differential mechanism is illustrated below.
Proposed differential inhibition of the NF-κB pathway by Escin Ia and this compound.
This diagram illustrates that an inflammatory stimulus (like LPS) activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of NF-κB, allowing it to translocate to the nucleus and promote the expression of pro-inflammatory genes. Both Escin Ia and this compound are proposed to inhibit the IKK complex, with Escin Ia exhibiting a stronger inhibitory effect, leading to a more potent anti-inflammatory response.
Conclusion
The structural difference between this compound and Escin Ia, though subtle, is significant. The position of the acetyl group at C28 in this compound versus C22 in Escin Ia alters the molecule's three-dimensional shape and electron distribution, which in turn influences its biological activity. While detailed comparative quantitative structural data remains to be fully compiled in the literature, a combination of advanced chromatographic and spectroscopic techniques allows for their clear differentiation. The greater biological potency of Escin Ia, particularly its anti-inflammatory effects, is likely linked to a more effective modulation of key signaling pathways such as NF-κB. Further research into the precise quantitative structural details and the differential effects on signaling pathways will be crucial for the targeted development of these natural compounds as therapeutic agents.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Differences in the Inhibition of NF-κB by Turmeric and Its Curcuminoid Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HIV Protease | TargetMol [targetmol.com]
Spectroscopic and Chromatographic Profiling of Isoescin IA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data available for Isoescin IA, a prominent triterpenoid saponin found in horse chestnut seeds. This document is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and characterization of this and related natural products.
Mass Spectrometry Data of this compound
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial techniques for the characterization of this compound. The key mass spectrometric data are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₅₅H₈₆O₂₄ | [1] |
| Monoisotopic Mass | 1130.55090361 Da | [1] |
| [M+Na]⁺ ion | m/z 1153 | [2] |
| MS/MS Transition (for quantification) | m/z 1113.8 → m/z 807.6 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound
Experimental Protocols
The following sections detail the methodologies for the extraction, separation, and analysis of this compound.
Extraction of Escin Isomers from Plant Material
A common method for the extraction of escin isomers, including this compound, from sources like the seeds of Aesculus chinensis involves accelerated solvent extraction (ASE).
Optimized ASE Parameters:
| Parameter | Value |
| Extraction Solvent | 70% Methanol |
| Extraction Temperature | 120 °C |
| Static Extraction Time | 7 minutes |
| Flush Volume | 60% |
| Extraction Cycles | 2 |
This optimized procedure has been shown to achieve near-quantitative extraction of the four major saponin isomers.[5]
Chromatographic Separation and Analysis
A robust and sensitive method for the simultaneous determination of four isomeric escin saponins (escin Ia, escin Ib, this compound, and isoescin Ib) in biological matrices has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Parameters:
| Parameter | Specification |
| Chromatography | |
| Column | SinoChrom ODS BP C₁₈ (4.6 mm × 200 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.10% phosphoric acid solution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (UV) | 203 nm |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MS Scan Mode | Full scan from m/z 100 to 1500 |
| Reference Masses | m/z 121.050873 and 922.009798 |
This method demonstrates good linearity, precision, and recovery, making it suitable for quantitative analysis.[5]
Visualized Workflows and Relationships
General Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of this compound from a plant source.
Isomeric Relationship of Escin I Congeners
This compound is one of four main isomers in the escin I complex. Their separation and identification are critical for accurate pharmacological studies.
Hypothetical Signaling Pathway Inhibition
While specific signaling pathways for this compound are not yet fully elucidated, many triterpenoid saponins are known to exhibit anti-inflammatory and anti-cancer properties by modulating key signaling cascades. The following diagram illustrates a hypothetical mechanism of action.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isoescin IA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoescin IA is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum) and Aesculus chinensis. As a component of the broader α-escin fraction, this compound, alongside its isomers, contributes to the well-documented anti-inflammatory, vasoprotective, and anti-edematous properties of horse chestnut seed extract. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.
Physical and Chemical Properties
This compound is a complex glycoside with a triterpenoid aglycone backbone. Its precise chemical structure and isomeric nature are critical to its biological function. The key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₅₅H₈₆O₂₄ |
| Molecular Weight | 1131.26 g/mol [1] |
| Exact Mass | 1130.55090361 Da[2] |
| CAS Number | 219944-39-5[2] |
| Appearance | White to off-white powder. |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) at 60 mg/mL (53.04 mM), with sonication recommended for complete dissolution.[1] |
| Storage and Stability | As a powder, it is stable for 3 years at -20°C. In solvent, it should be stored at -80°C for up to 1 year.[1] |
| Melting Point | While a specific melting point for pure this compound is not readily available in the literature, α-escin, a mixture containing this compound, can be distinguished from its more active isomer, β-escin, by its melting point. This indicates that the melting point is a key characteristic property. |
| Specific Rotation ([α]D) | Similar to the melting point, a specific rotation value for pure this compound is not explicitly documented. However, the specific rotation of the α-escin mixture is a distinguishing feature from β-escin.[3] |
| Spectroscopic Data | Mass Spectrometry (MS): The [M+Na]⁺ ion for this compound is detected at m/z 1153.[4][5] Collision-induced dissociation (CID) mass spectra can be used to confirm the glycan sequence and the nature of the ester groups on the aglycone.[4][5] Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for the complete structural elucidation of this compound and its isomers. Infrared (IR) Spectroscopy: The IR spectrum of related escin compounds shows characteristic stretching bands for OH (3200-3500 cm⁻¹), aromatic ketone (around 1685 cm⁻¹), and ester (1100-1300 cm⁻¹) functional groups.[6] |
Experimental Protocols
Isolation and Purification of this compound by Preparative HPLC
This protocol outlines a general method for the separation and purification of this compound from a crude extract of Aesculus chinensis seeds.
Methodology:
-
Sample Preparation: A crude saponin extract is obtained from the seeds of Aesculus chinensis. This extract is then dissolved in a suitable solvent system, typically a mixture of methanol and water.
-
Chromatographic System: A preparative high-performance liquid chromatography (Pre-HPLC) system equipped with a C18 reversed-phase column is used.
-
Mobile Phase: A gradient mobile phase is employed, consisting of a mixture of methanol, water, and a small percentage of acetic acid to improve peak shape and resolution. The gradient is programmed to gradually increase the concentration of methanol to elute the different saponin isomers.
-
Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 220 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC. Fractions with a purity of over 99% are pooled and lyophilized to obtain pure this compound.[7]
Structural Characterization by Mass Spectrometry
This protocol describes the use of mass spectrometry for the identification and structural characterization of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
-
Sample Infusion: The purified this compound sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Full Scan MS: A full scan mass spectrum is acquired in positive ion mode to determine the molecular weight of the compound. The [M+Na]⁺ adduct is typically observed for saponins.
-
Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID).
-
Fragment Analysis: The resulting fragment ions are analyzed to deduce the structure of the glycan chains and the aglycone. Characteristic losses of sugar moieties and acyl groups provide valuable structural information.[8]
Cytotoxicity Assessment by MTT Assay
This protocol provides a general method for evaluating the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Culture: Cancer cells (e.g., a human cancer cell line) are cultured in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Biological Activity and Signaling Pathways
This compound, as a key constituent of escin, contributes to its therapeutic effects, primarily through its anti-inflammatory properties. The molecular mechanisms underlying these effects are complex and involve the modulation of key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of escin, and by extension this compound, are believed to be mediated through a glucocorticoid-like mechanism.[9][10][11] This involves the modulation of the glucocorticoid receptor (GR) and subsequent downstream signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Escin has been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[9][10][11]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways can lead to the production of pro-inflammatory cytokines. There is evidence to suggest that escin can modulate MAPK signaling, contributing to its anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by this compound.
Other Biological Activities
Beyond its well-established anti-inflammatory effects, this compound has been investigated for other potential therapeutic applications. Notably, it has been reported to exhibit anti-HIV-1 protease activity, suggesting a potential role in antiviral drug development.[1]
Conclusion
This compound is a biologically active triterpenoid saponin with significant therapeutic potential, primarily attributed to its anti-inflammatory properties. This technical guide has provided a detailed summary of its physical and chemical characteristics, standardized experimental protocols for its study, and an overview of its known mechanisms of action involving key inflammatory signaling pathways. Further research is warranted to fully elucidate the specific contributions of this compound to the overall pharmacological profile of horse chestnut seed extract and to explore its potential in the development of novel therapeutic agents. The provided methodologies and data serve as a foundational resource for scientists and researchers in this endeavor.
References
- 1. This compound | HIV Protease | TargetMol [targetmol.com]
- 2. This compound | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.elewa.org [m.elewa.org]
- 4. mdpi.com [mdpi.com]
- 5. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fio.org.cn [fio.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isoescin IA in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoescin IA, a prominent triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) and related species, is a cornerstone of the traditional use of this botanical in European folk medicine.[1][2][3] For centuries, extracts of horse chestnut have been utilized to treat a variety of ailments related to vascular health and inflammation. Modern phytochemical and pharmacological research has identified this compound, alongside its isomer Escin IA, as one of the principal bioactive constituents responsible for these therapeutic effects.[2] This technical guide provides an in-depth analysis of the role of this compound, focusing on its traditional applications, pharmacological properties, and underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Traditional and Modern Clinical Applications
The primary traditional application of horse chestnut seed extract, rich in this compound, is in the management of chronic venous insufficiency (CVI).[2][4] This condition is characterized by symptoms such as leg pain, edema (swelling), varicose veins, and itching, resulting from inadequate blood flow from the lower extremities back to the heart.[4] Traditional preparations were also employed for hemorrhoids, rheumatism, and to alleviate swelling from sprains and bruises.[1][4]
Modern clinical and pharmacological studies have substantiated these traditional uses, with standardized horse chestnut extracts being a registered drug in Germany for the treatment of peripheral vascular diseases.[1] The key therapeutic indications supported by scientific evidence include:
-
Chronic Venous Insufficiency (CVI): Alleviates symptoms like leg swelling, pain, and tenderness.[4]
-
Post-operative and Post-traumatic Edema: Manages swelling following injuries or surgical procedures.[1]
-
Inflammation: Exhibits potent anti-inflammatory effects.[1][5]
Pharmacological Properties and Mechanism of Action
This compound, as a key component of the broader escin mixture, contributes significantly to the extract's therapeutic profile. The primary pharmacological activities are anti-inflammatory, anti-edematous, and venotonic.
Anti-inflammatory and Anti-edematous Effects
The anti-inflammatory action of escin, and by extension this compound, is multifaceted. A key mechanism is its glucocorticoid-like activity . Escin has been shown to upregulate the expression of the glucocorticoid receptor (GR), which in turn inhibits the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[6][7] This inhibition leads to the downregulation of various inflammatory mediators.
The signaling pathway is as follows:
This mechanism effectively reduces capillary permeability and fluid leakage into the surrounding tissues, which is the basis of its anti-edematous effect.[5]
Venotonic Activity
Escin has been demonstrated to have a direct venotonic effect, meaning it increases the tone of venous walls.[8] This action is crucial for its efficacy in CVI. In-vitro studies on human saphenous vein segments have shown that escin induces a significant and sustained contraction.[8] This effect helps to improve venous return and reduce blood stasis in the lower limbs. The maximum contraction induced by escin is comparable to that of serotonin and dihydroergotamine.[8]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Composition of Saponins in Aesculus hippocastanum Seed Extract
| Saponin | Weight in Enriched Extract (%) |
| Escin Ia | 27.21 |
| Escin Ib | 21.99 |
| This compound | 19.61 |
| Isoescin Ib | 15.99 |
| Other Escin Isomers | < 3% each |
| Data from a study by Gauthier et al. (2023) using LC-MS for quantitative analysis. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (0.5 mg/kg) | Oral (4 mg/kg) |
| t½ (h) | 1.8 ± 0.5 | 3.1 ± 0.9 |
| MRT (h) | 1.9 ± 0.3 | 4.3 ± 0.8 |
| AUC (ng·h/mL) | 1009.6 ± 201.5 | 100.2 ± 31.4 |
| Bioavailability (F) | - | < 0.25% |
| Data from a pharmacokinetic study in Wistar rats. Note the low oral bioavailability.[9] |
Table 3: Bioactivity Data for this compound and Related Compounds
| Compound | Activity | Assay | Result (IC₅₀) |
| Escin IA | Anti-HIV-1 Protease | Enzymatic Assay | 35 µM |
| This compound (as compound 18) | Cytotoxicity | MTT Assay (Hep G2 cells) | 21 µM |
| This compound (as compound 18) | Cytotoxicity | MTT Assay (HCT-116 cells) | 15 µM |
| This compound (as compound 18) | Cytotoxicity | MTT Assay (MGC-803 cells) | 18 µM |
| Cytotoxicity data may not be directly related to traditional uses but indicates biological activity.[10][11] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol is based on methods described for the extraction of major saponins from Aesculus hippocastanum seeds.
References
- 1. scispace.com [scispace.com]
- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Horse Chestnut - NutraPedia [nutrahacker.com]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. What is Escin IA?_Chemicalbook [chemicalbook.com]
- 11. Frontiers | Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis [frontiersin.org]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Isoescin IA and its Role in Chronic Venous Insufficiency
November 10, 2025
Abstract
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return, leading to symptoms such as leg pain, edema, and skin changes.[1] this compound is a prominent triterpenoid saponin isomer found in Horse Chestnut Seed Extract (HCSE) from Aesculus hippocastan um.[2][3] Along with its stereoisomer, escin Ia, it is considered one of the primary active constituents responsible for the therapeutic effects of HCSE in CVI.[4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, relevant preclinical and clinical data, and the experimental methodologies used in its evaluation. While much of the existing research investigates the broader "escin" mixture, this guide synthesizes the available data to elucidate the specific role and characteristics of the this compound isomer.
Introduction to this compound
Escin is a complex mixture of saponins, traditionally categorized into α-escin and β-escin. β-escin, which is composed mainly of escin Ia and escin Ib, is considered the more pharmacologically active fraction.[5][6][7] α-escin is primarily composed of the isomers this compound and isoescin Ib.[5][7] this compound is, therefore, a key component of the total escin extract used clinically. Pharmacokinetic studies have revealed a dynamic relationship between escin Ia and this compound in vivo, where they undergo bidirectional interconversion.[2][3] This isomer interconversion suggests that the administration of either pure compound leads to exposure to the other, potentially contributing to a longer duration of clinical action for the complete escin mixture.[2][3]
Pharmacokinetics
The absorption of oral escin isomers is generally low.[2][3] Studies in rats have been crucial for understanding the pharmacokinetic profile of this compound.
Key Pharmacokinetic Parameters
A comparative study in Wistar rats provided insights into the pharmacokinetics of this compound when administered alone and as part of a sodium escinate mixture.
| Parameter | Administration of Pure this compound (0.5 mg/kg i.v.) | Administration of Sodium Escinate (0.5 mg/kg this compound equivalent, i.v.) | Administration of Pure this compound (4 mg/kg oral) |
| t1/2 (h) | 0.44 ± 0.16 | 1.83 ± 0.48 | 4.39 ± 1.15 |
| MRT (h) | 0.35 ± 0.11 | 1.89 ± 0.29 | 6.27 ± 1.05 |
| CL (L/h/kg) | 0.81 ± 0.20 | 0.29 ± 0.05 | - |
| Vd (L/kg) | 0.40 ± 0.07 | 0.77 ± 0.19 | - |
| AUC (μg/L·h) | 631.7 ± 153.3 | 1756.9 ± 276.9 | 1481.3 ± 321.6 |
| Bioavailability (F) | - | - | <0.25% |
| (Data synthesized from Wu et al., 2012)[2][3] |
Isomer Interconversion
A critical aspect of this compound pharmacology is its in vivo conversion to Escin Ia. The conversion from Escin Ia to this compound is significantly more extensive than the reverse.[2][3] This dynamic equilibrium is a key consideration in drug development and analysis.
Mechanism of Action in Chronic Venous Insufficiency
The therapeutic efficacy of this compound in CVI stems from a multifactorial mechanism of action, primarily characterized by anti-inflammatory, anti-edematous, and venotonic properties.[8][9]
Anti-Inflammatory and Anti-Edematous Effects
This compound contributes to the reduction of inflammation and edema through several pathways:
-
Decreased Vascular Permeability: Escin isomers inhibit the increase in vascular permeability induced by inflammatory agents like histamine and acetic acid.[10] This "capillary-sealing" effect reduces the leakage of fluid into surrounding tissues, a hallmark of CVI.[7][11]
-
Inhibition of Inflammatory Mediators: The compound modulates key inflammatory signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory genes.[11][12] This leads to reduced production of inflammatory cytokines such as TNF-α and IL-6.[13]
-
Endothelial Protection: In hypoxic conditions, which are common in CVI, escin helps preserve endothelial cell morphology and function.[9][12] It prevents the hypoxia-induced disruption of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which is crucial for maintaining the integrity of the endothelial barrier.[8][9]
Venotonic Effects
Escin increases venous tone, which improves venous return and reduces venous stasis.[6][9] This effect is believed to be mediated by:
-
Prostaglandin F2α (PGF2α) Dependence: In vitro studies on human saphenous veins show that the increase in venous tone induced by escin is abolished by NSAIDs like indomethacin, indicating a PGF2α-dependent mechanism.[9]
-
Calcium-Dependent Contraction: The contractile effect of escin on venous smooth muscle is dependent on an influx of extracellular Ca²⁺.[14]
Core Signaling Pathways
Preclinical and Clinical Evidence
Evidence for the efficacy of escin-containing compounds comes from a range of preclinical models and human clinical trials. While data specific to this compound is limited, the results from HCSE (standardized to escin content) are considered representative.
Summary of Preclinical Data
| Model | Key Findings | Reference |
| Carrageenan-Induced Rat Paw Edema | Escin (200 mg/kg) inhibited the first phase of edema formation. | [10] |
| Acetic Acid-Induced Vascular Permeability (Mouse) | Escins Ia, Ib, IIa, and IIb (50-200 mg/kg) inhibited increased permeability. | [10] |
| Hypoxia in Human Umbilical Vein Endothelial Cells (HUVECs) | Escin prevented hypoxia-induced ATP reduction and disruption of endothelial cytoskeleton and PECAM-1 distribution. | [8][9] |
| Isolated Human Saphenous Vein | Escin (5–10 µg/mL) induced a sustained increase in venous tone. | [9] |
Summary of Clinical Trial Data (Horse Chestnut Seed Extract)
| Outcome Measure | Result | Confidence Interval (95% CI) | Reference |
| Leg Volume Reduction vs. Placebo | Weighted Mean Difference: 32.1 mL | 13.49 to 50.72 mL | [15][16] |
| Leg Volume Reduction vs. Placebo | Mean Difference: 46.4 mL | 11.3 to 81.4 mL | [17] |
| Leg Pain Reduction vs. Placebo (100mm VAS) | Weighted Mean Difference: 42.4 mm | 34.9 to 49.9 mm | [1][15] |
| Capillary Filtration Coefficient vs. Placebo | 22% decrease 3 hours post-dose (100 mg escin) | - | [18] |
Experimental Protocols
The following sections outline the typical methodologies employed in the evaluation of this compound and related compounds.
Protocol: Pharmacokinetic Analysis in Rats
-
Objective: To determine the pharmacokinetic profile and interconversion of this compound and Escin Ia.
-
Model: Male Wistar rats.
-
Procedure:
-
Rats are administered the test compound (e.g., pure this compound or sodium escinate) via intravenous (i.v.) or oral (p.o.) routes at specified doses (e.g., 0.5 mg/kg i.v., 4 mg/kg p.o.).[3]
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated by centrifugation.
-
Plasma concentrations of this compound and Escin Ia are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]
-
Pharmacokinetic parameters (t1/2, AUC, CL, etc.) are calculated using non-compartmental analysis software.[3]
-
Protocol: Endothelial Cell Response to Inflammatory Stimuli
-
Objective: To assess the effect of this compound on endothelial inflammation and barrier function.
-
Model: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
HUVECs are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of β-escin (e.g., up to 2 μM) for a specified duration.
-
Inflammation is induced using TNF-α.[12]
-
Endpoint Analysis:
-
Cell Migration: Assessed using a wound-healing or scratch assay.[12]
-
Monolayer Permeability: Measured by tracking the passage of a fluorescent tracer across the cell monolayer.
-
NF-κB Activation: Determined by Western blot for phosphorylated NF-κB subunits or by reporter gene assays.[12]
-
Actin Cytoskeleton Integrity: Visualized by staining fibrillar actin with phalloidin and imaging via confocal microscopy.[12]
-
-
Safety and Tolerability
Clinical trials and meta-analyses of HCSE have consistently shown it to be a safe and well-tolerated treatment for CVI.[1][15] Adverse events are typically mild, infrequent, and transient.[8] The most commonly reported side effects include gastrointestinal complaints, dizziness, headache, and pruritus.[8][16] No severe adverse events have been reported in the major clinical studies.[17]
Conclusion
This compound is a critical bioactive constituent of horse chestnut seed extract, contributing significantly to its therapeutic efficacy in chronic venous insufficiency. Its pleiotropic mechanism of action—encompassing anti-inflammatory, anti-edematous, and venotonic effects—addresses multiple facets of CVI pathophysiology. While further research is needed to fully delineate the specific contributions of the this compound isomer from the broader escin mixture, the existing body of evidence strongly supports its role as a key mediator of the clinical benefits observed with HCSE. The compound's favorable safety profile makes it a valuable component in the management of CVI.
References
- 1. Horse chestnut seed extract for chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. m.elewa.org [m.elewa.org]
- 8. researchgate.net [researchgate.net]
- 9. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Aescin? [synapse.patsnap.com]
- 12. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sonwuapi.com [sonwuapi.com]
- 14. Ca2+-Dependent Contraction by the Saponoside Escin in Rat Vena Cava. Implications in Venotonic Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Horse chestnut seed extract for chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Horse chestnut seed extract for long-term or chronic venous insufficiency | Cochrane [cochrane.org]
- 17. Efficacy, routine effectiveness, and safety of horsechestnut seed extract in the treatment of chronic venous insufficiency. A meta-analysis of randomized controlled trials and large observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effects of horse-chestnut seed extract on transcapillary filtration in chronic venous insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Isoescin IA from Aesculus hippocastanum Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoescin IA, a prominent triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant interest within the pharmaceutical and research communities. As an isomer of escin IA, it contributes to the complex mixture of saponins collectively known as "escin," which is recognized for its therapeutic properties, including anti-inflammatory, anti-edematous, and venotonic effects.[1] The distinct pharmacological profile of this compound necessitates robust and efficient methods for its extraction and purification to facilitate further investigation into its mechanism of action and potential drug development.
These application notes provide detailed protocols for the extraction of this compound from Aesculus hippocastanum seeds, methods for its purification, and an overview of its putative anti-inflammatory signaling pathway. The quantitative data presented herein offers a comparative analysis of different extraction methodologies, aiding researchers in selecting the most suitable approach for their specific needs.
Data Presentation: Quantitative Analysis of this compound Extraction
The following tables summarize the quantitative data from various studies on the extraction of this compound and related saponins from Aesculus hippocastanum seeds.
Table 1: Saponin Content in Aesculus hippocastanum Seed Extracts
| Saponin | %-Weight in Enriched Extract | Mass Fraction in Seed (mg/g) | Molar Proportion (%) | Retention Time (min) |
| Escin Ia | 27.21% | 79.46 | 21.72% | 7.96 |
| Escin Ib | 21.99% | - | 18.40% | 8.25 |
| This compound | 19.61% | - | 10.77% | 8.59 |
| Isoescin Ib | 15.99% | - | - | 8.88 |
Data compiled from a study utilizing LC-MS for qualitative and quantitative analysis of an enriched saponin extract.[2]
Table 2: Comparison of Saponin Content in Seed Endosperm and Skin
| Sample (Year Harvested) | Total Escins in Endosperm (g/kg) | Total Escins in Skin (g/kg) |
| 2012 | 52.05 ± 0.67 | 0.32 ± 0.012 |
| 2014 | 34.9 ± 0.51 | 0.19 ± 0.009 |
This table highlights the significant difference in saponin concentration between the endosperm and the skin of the seeds, as well as the impact of storage time on the total escin content.[3][4]
Table 3: Recovery of Saponins Using Accelerated Solvent Extraction (ASE)
| Saponin | Original Amount (mg) | Added Amount (mg) | Detected Amount (mg) | Recovery (%) | R.S.D. (%) |
| Escin Ia | 18.4 | 14.6 | - | 95.2 - 97.3 | <5.0% |
| Escin Ib | - | - | - | 95.2 - 97.3 | <5.0% |
| This compound | - | - | - | 95.2 - 97.3 | <5.0% |
| Isoescin Ib | - | - | - | 95.2 - 97.3 | <5.0% |
This data demonstrates the high recovery and precision of the ASE method for extracting major saponins, including this compound.[5]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is adapted from a method developed for the quantitative determination of four major saponins in Aesculus hippocastanum seeds.[2][3][6]
1. Sample Preparation: a. Dry the Aesculus hippocastanum seeds at room temperature. b. Grind the dried seeds into a fine powder using a cyclone mill and pass through a sieve.
2. Ultrasonic Extraction: a. Mix 2 g of the powdered seed sample with 150 mL of 70% methanol in a suitable flask. b. Place the flask in an ultrasonic bath. c. Sonicate the mixture for 4 hours at a temperature of 80°C.[2][4] d. To enhance the extraction yield, repeat the extraction process three additional times with fresh solvent. e. Combine the extracts from all four extractions.
3. Post-Extraction Processing: a. Centrifuge the combined extract at 2580 x g for 10 minutes. b. Collect the supernatant and evaporate it to dryness using a rotary evaporator at 50°C. c. Dissolve the resulting residue in 50 mL of 70% methanol. d. Filter the solution through a 0.2 µm nylon membrane filter prior to HPLC analysis.
Protocol 2: Accelerated Solvent Extraction (ASE) of this compound
This protocol is based on an optimized procedure for the extraction of major saponins from Aesculus seeds.[5]
1. Sample Preparation: a. Grind the dried seeds of Aesculus hippocastanum and sieve to a particle size of 0.3 mm.
2. ASE System Parameters: a. Extraction Solvent: 70% Methanol. b. Extraction Temperature: 120°C. c. Static Extraction Time: 7 minutes. d. Flush Volume: 60%. e. Extraction Cycles: 2.
3. Extraction Procedure: a. Load the prepared seed powder into the ASE extraction cell. b. Run the extraction using the parameters specified above. c. The system will automatically collect the extract.
4. Post-Extraction Processing: a. The collected extract can be directly prepared for HPLC analysis. Dissolve a known amount of the dried extract in methanol and filter through a 0.45 µm nylon filter membrane.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification
This protocol outlines a method for the large-scale purification of this compound from a crude saponin extract.[7]
1. Preparation of Crude Saponin Extract: a. Obtain a crude extract of total saponins from Aesculus hippocastanum seeds using one of the extraction methods described above.
2. Preparative HPLC System and Conditions: a. Column: A suitable preparative C18 column. b. Mobile Phase: A gradient system composed of methanol, water, and acetic acid. The specific gradient should be optimized based on the initial analytical separation of the crude extract. c. Detection: UV detector, wavelength set according to the absorbance maximum of this compound (e.g., 203-220 nm).[5][8] d. Injection Volume: Dependent on the column size and concentration of the crude extract.
3. Purification Procedure: a. Dissolve the crude saponin extract in the initial mobile phase solvent. b. Perform multiple injections of the crude extract onto the preparative HPLC system. c. Collect the fraction corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis. d. Pool the collected fractions containing this compound.
4. Post-Purification Processing: a. Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound. b. The purity of the isolated this compound can be confirmed by analytical HPLC and mass spectrometry. A purity of over 99% can be achieved with this method.[7]
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography [apb.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. fio.org.cn [fio.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
Preparative HPLC Purification of Isoescin IA from Total Saponins
Application Note and Protocol
This document provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of Isoescin IA, a bioactive triterpenoid saponin, from a crude mixture of total saponins extracted from the seeds of Aesculus chinensis. This method is intended for researchers, scientists, and drug development professionals engaged in the isolation and purification of natural products.
Introduction
This compound is one of four major isomeric saponins found in the seeds of Aesculus chinensis, alongside Escin Ia, Escin Ib, and Isoescin Ib.[1][2] These compounds exhibit various biological activities, including anti-inflammatory and anti-edema effects.[2] Due to their structural similarity, the separation of these isomers presents a significant chromatographic challenge.[3] This protocol describes an efficient, single-step preparative HPLC method for the large-scale isolation of this compound with high purity.[1][2]
Materials and Reagents
-
Crude total saponins from Aesculus chinensis
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Deionized water
-
DMSO (for solubility testing, if required)[4]
Equipment
-
Preparative HPLC system (e.g., Beckman Instruments Inc. system)[3]
-
Preparative reverse-phase C18 column
-
UV detector
-
Fraction collector
-
Rotary evaporator
-
Analytical HPLC system for purity analysis
Experimental Protocol
Sample Preparation
The sample solution is prepared by dissolving the crude total saponins in a mixture of deionized water and methanol.[3]
-
Procedure: Dissolve 50 g of crude total saponins in 500 mL of a water-methanol (5:1 v/v) solvent system.[3]
-
Note: Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.[4]
Preparative HPLC Purification
The separation of this compound is achieved using a gradient elution on a preparative reverse-phase C18 column.
-
Column Equilibration: Before injection, equilibrate the preparative column with the initial mobile phase composition (Methanol:0.1% Acetic Acid in water, 20:80 v/v) at a flow rate of 20 mL/min until a stable baseline is achieved.[3]
-
Injection: Inject 20 mL of the prepared sample solution, containing 2.0 g of total saponins, onto the column.[3]
-
Chromatographic Conditions: The separation is performed using a gradient mobile phase system.[1][2][3] The effluent is monitored at a wavelength of 210 nm.[3]
Table 1: Preparative HPLC Parameters [3]
| Parameter | Value |
| Instrument | Beckman Preparative HPLC System |
| Column | Preparative Reverse-Phase C18 |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 mL (containing 2.0 g of total saponins) |
Table 2: Mobile Phase Gradient Program [3]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 20 | 80 | 20 |
| 20 - 80 | 80 → 40 | 20 → 60 |
| 80 - 100 | 40 → 20 | 60 → 80 |
| 100 - 120 | 20 → 0 | 80 → 100 |
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram. In a typical elution profile, the peaks correspond to Escin Ia, this compound, Escin Ib, and Isoescin Ib in that order.[3]
-
Solvent Removal: Concentrate the collected fractions containing this compound using a rotary evaporator to remove the mobile phase solvents.
-
Column Washing: After each run, wash the column with methanol to remove any remaining compounds.[3]
Purity Analysis
The purity of the isolated this compound should be confirmed using an analytical HPLC method.
Table 3: Analytical HPLC Parameters for Purity Assessment [3]
| Parameter | Value |
| Column | Analytical C18 |
| Mobile Phase | Acetonitrile:0.1% Acetic Acid in Water (67:33 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28°C |
| Detection | UV |
Results
Following this protocol, a significant amount of this compound can be purified from the crude extract of total saponins. From an initial 50 g of total saponins, approximately 2.8 g of this compound with a purity of over 99% can be obtained.[1][2] The entire preparative purification of the four isomeric saponins can be completed in a single run of 120 minutes.[1][2]
Workflow Diagram
Caption: Workflow for the preparative HPLC purification of this compound.
References
Application Note: Quantification of Isoescin IA in Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isoescin IA in plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other clinical research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is one of the primary active saponins found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It, along with its isomers, is known for its anti-inflammatory, anti-edema, and venotonic properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in plasma.
Data Presentation
The quantitative performance of this LC-MS/MS method has been validated and the key parameters are summarized in the table below.[1][2]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 33 pg/mL[1][2] |
| Linearity Range | up to 10 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.996[1][2] |
| Intra-day Precision (%RSD) | < 15%[1][2] |
| Inter-day Precision (%RSD) | < 15%[1][2] |
| Accuracy (%RE) | -5.3% to 6.1%[1][2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Telmisartan (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
C18 Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
LC System: Agilent 1100 series or equivalent
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Analytical Column: HC-C18 column (5 µm, 150 x 4.6 mm i.d.) or equivalent.[3]
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (Telmisartan) in methanol at a concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 1% formic acid to the plasma samples for stability.[1][2][3]
-
Vortex mix the samples.
-
Condition a C18 SPE cartridge with methanol followed by water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[1][2]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from its isomers and other endogenous plasma components.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transition for Telmisartan (IS): m/z 515.2 → 276.1.[3]
-
Source Temperature: 400 °C.[3]
-
Ion Spray Voltage: 5500 V.[3]
-
Declustering Potential: 95 V for this compound.[3]
-
Collision Energy: 21 eV for this compound.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for LC-MS/MS method validation.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoescin IA, along with its related triterpene saponins like Escin Ia, Escin Ib, and Isoescin Ib, are the major bioactive constituents found in the seeds of Aesculus species, such as Aesculus hippocastanum (horse chestnut) and Aesculus chinensis.[1][2] These compounds are of significant pharmaceutical interest due to their anti-inflammatory, vasoprotective, and antiedemic properties.[2] Traditional solvent extraction methods for these saponins are often time-consuming and require large volumes of organic solvents.[3][4] Accelerated Solvent Extraction (ASE) is a modern technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, offering a significant improvement over conventional methods.[5][6][7][8] This application note provides a detailed protocol for the efficient extraction of this compound and related saponins using ASE, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Principle of Accelerated Solvent Extraction (ASE) ASE operates by using common solvents at temperatures above their atmospheric boiling points.[1][7] High pressure is applied to the extraction cell to maintain the solvent in its liquid state.[9] This combination of high temperature and pressure offers several advantages:
-
Increased Solubility: Higher temperatures increase the ability of the solvent to solubilize the target analytes.[1]
-
Reduced Solvent Viscosity: Elevated temperatures decrease the viscosity of the solvent, allowing for better penetration into the sample matrix.[1]
-
Improved Mass Transfer: The kinetics of the extraction process are enhanced, leading to faster and more complete extraction.
-
Reduced Solvent Consumption: The high efficiency of the process significantly reduces the amount of solvent required compared to methods like Soxhlet.[5][7]
Experimental Protocols
Sample Preparation Protocol
Proper sample preparation is crucial for achieving efficient and reproducible extractions.
Materials:
-
Dried seeds of Aesculus chinensis Bunge or related species.
-
Mortar and pestle or analytical grinder.
-
Stainless steel sieve (0.3 mm pore size).
-
Diatomaceous earth (or equivalent dispersing agent).
Procedure:
-
Grind the dried seeds into a fine powder using a mortar and pestle or an analytical grinder.[5]
-
Pass the ground material through a 0.3 mm stainless steel sieve to ensure a uniform particle size.[5]
-
For each extraction, accurately weigh approximately 2.0 g of the sieved plant material.
-
Mix the sample homogeneously with an equal weight of diatomaceous earth. This prevents the sample from aggregating under pressure and ensures consistent solvent flow.[5]
-
Load the mixture into the ASE extraction cell.
Optimized Accelerated Solvent Extraction (ASE) Protocol
This protocol is optimized for the extraction of Escin Ia, Escin Ib, this compound, and Isoescin Ib.[1][10][11]
Instrumentation:
-
ASE System (e.g., Dionex ASE 100/350 or similar)
-
34 mL stainless steel extraction cells
Procedure:
-
Place the prepared extraction cells into the ASE system carousel.
-
Set the operational parameters according to the optimized conditions summarized in Table 1 .
-
Begin the automated extraction sequence. The system will pressurize the cell with the extraction solvent and heat it to the set temperature.
-
The extraction proceeds through two static cycles, where the sample is exposed to the heated, pressurized solvent for 7 minutes per cycle.[1][10][11]
-
After the static cycles, the extract is purged from the cell with nitrogen gas into a collection vial.
-
The total extraction process is completed in a short timeframe, yielding an extract ready for downstream processing.
Post-Extraction Processing and Sample Analysis Protocol
Procedure:
-
Evaporate the collected ASE extract to dryness using a rotary evaporator at approximately 50°C.[5]
-
Re-dissolve the dried residue in a precise volume (e.g., 50 mL) of methanol.[1][5]
-
Filter the solution through a 0.45 μm nylon filter membrane prior to injection into the HPLC system for analysis.[1][5]
-
Quantify the concentration of this compound and other target saponins using an HPLC-DAD system with the parameters outlined in Table 3 .
Data Presentation
Quantitative data from the optimized extraction and analysis method are summarized below.
Table 1: Optimized ASE Parameters for Saponin Extraction
| Parameter | Optimized Value |
|---|---|
| Extraction Solvent | 70% (v/v) Aqueous Methanol[1][10][11] |
| Extraction Temperature | 120 °C[1][10][11] |
| Static Extraction Time | 7 minutes[1][10][11] |
| Number of Cycles | 2[1][10][11] |
| Flush Volume | 60% of cell volume[1][10][11] |
| System Pressure | 1500 psi (10 MPa)[9] |
| Purge Time | 90 seconds |
Table 2: Method Recovery and Precision for Target Saponins Data obtained by the standard addition method.[1]
| Compound | Average Recovery (%) | Relative Standard Deviation (R.S.D.) |
|---|---|---|
| This compound | 95.2% | < 5.0% |
| Isoescin Ib | 96.5% | < 5.0% |
| Escin Ia | 97.3% | < 5.0% |
| Escin Ib | 96.8% | < 5.0% |
Table 3: HPLC-DAD Analysis Parameters
| Parameter | Value |
|---|---|
| HPLC Column | SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 μm)[1][10][11] |
| Mobile Phase | Acetonitrile and 0.10% Phosphoric Acid Solution[1][10][11] |
| Elution Mode | Gradient or Isocratic (as per specific method) |
| Flow Rate | 1.0 mL/min[1][10][11] |
| Detection Wavelength | 203 nm[1][10][11] |
| Injection Volume | 10 μL[1][10][11] |
| Column Temperature | Ambient or controlled (e.g., 30 °C)[12] |
Table 4: Analytical Method Validation Data
| Parameter | Escin Ia | Escin Ib | This compound | Isoescin Ib |
|---|---|---|---|---|
| Linearity (r²) | > 0.9994[10] | > 0.9994[10] | > 0.9994[10] | > 0.9994[10] |
| Precision (R.S.D.) | < 1.5%[10] | < 1.5%[10] | < 1.5%[10] | < 1.5%[10] |
| LOD (μg/mL) | 0.40[10] | 0.55[10] | 0.75[10] | 0.60[10] |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind the optimization of the ASE method.
Caption: Workflow for saponin extraction using ASE.
Caption: Logic of ASE parameter optimization for saponins.
Conclusion The Accelerated Solvent Extraction method detailed in this note provides a rapid, efficient, and reliable approach for the extraction of this compound and related saponins from Aesculus seeds. The optimized protocol significantly reduces extraction time and solvent consumption while achieving high recovery rates and excellent reproducibility.[1] This makes ASE a superior alternative to traditional techniques and a valuable tool for natural product research and quality control in the pharmaceutical industry.
References
- 1. fio.org.cn [fio.org.cn]
- 2. m.elewa.org [m.elewa.org]
- 3. The process of extracting saponins with specific structures from saponin extracts. [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Accelerated solvent extraction for natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay for Anti-HIV Activity of Isoescin IA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoescin IA, a triterpenoid saponin isolated from the seeds of Aesculus chinensis, has been identified as a potential inhibitor of HIV-1 protease.[1][2][3] This characteristic positions it as a candidate for the development of novel antiretroviral therapies. This document provides detailed application notes and experimental protocols for evaluating the anti-HIV activity of this compound using established cell-based assays. The protocols outlined below are designed to be reproducible and provide a framework for assessing the compound's efficacy and cytotoxicity in a laboratory setting.
The primary mechanism of action for this compound is the inhibition of HIV-1 protease, a critical enzyme in the HIV life cycle responsible for cleaving viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions.[4][5][6] By targeting this enzyme, this compound can disrupt viral replication. The following protocols will guide researchers in quantifying this inhibitory effect.
Data Presentation
| Compound | Target | Assay | IC50 | Reference |
| Escin IA | HIV-1 Protease | Enzymatic Assay | 35 µM | [7] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This section details the step-by-step methodologies for key cell-based assays to determine the anti-HIV activity of this compound.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic effects on the host cells to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
Materials:
-
MT-4 cells
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a "cell control" (cells with medium only) and a "blank control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the CC50 (50% cytotoxic concentration) value.
Anti-HIV Assay using HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.[10][11][12][13]
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound
-
Complete RPMI-1640 medium
-
HIV-1 p24 Antigen Capture ELISA kit
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Infection: Mix MT-4 cells with HIV-1 at a predetermined multiplicity of infection (MOI) and seed the mixture into a 96-well plate.
-
Compound Addition: Immediately add serial dilutions of this compound (at non-toxic concentrations determined by the MTT assay) to the wells. Include "virus control" (infected, untreated cells) and "cell control" (uninfected, untreated cells) wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided p24 standards. Determine the p24 concentration in each sample and calculate the percentage of inhibition of HIV-1 replication for each concentration of this compound. Calculate the EC50 (50% effective concentration) value.
Syncytium Formation Assay
HIV-infected cells can fuse with uninfected CD4+ T-cells to form large, multinucleated giant cells called syncytia.[2][14] This assay visually or quantitatively assesses the ability of this compound to inhibit this process.
Materials:
-
MT-4 cells
-
HIV-1 stock
-
This compound
-
Complete RPMI-1640 medium
-
96-well microtiter plates
-
Inverted microscope
Protocol:
-
Cell Seeding and Infection: Seed MT-4 cells in a 96-well plate and infect them with HIV-1.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 3-5 days.
-
Syncytia Observation: Observe the formation of syncytia daily using an inverted microscope.
-
Quantification (Optional): Quantify the number and size of syncytia in each well. The inhibition of syncytium formation is a measure of the antiviral activity.
HIV-1 Reverse Transcriptase (RT) Activity Assay
Although this compound is a protease inhibitor, it is good practice to test for activity against other viral enzymes like reverse transcriptase to understand its specificity. This colorimetric assay measures the activity of RT in the culture supernatant.[15][16]
Materials:
-
Supernatants from HIV-1 infected cell cultures (from the p24 assay)
-
HIV-1 Reverse Transcriptase Assay Kit (colorimetric)
-
Microplate reader
Protocol:
-
Assay Preparation: Follow the manufacturer's protocol to prepare the reaction mixture and the microplate.
-
Sample Addition: Add the collected cell culture supernatants to the wells of the assay plate.
-
Incubation: Incubate the plate to allow the RT enzyme to synthesize DNA.
-
Detection: Perform the detection steps as per the kit's instructions, which typically involve a colorimetric reaction.
-
Absorbance Measurement: Read the absorbance at the specified wavelength.
-
Data Analysis: A decrease in RT activity in the presence of this compound would indicate inhibition of this enzyme.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-HIV activity of this compound.
Caption: Workflow for assessing the anti-HIV activity of this compound.
HIV Life Cycle and a simplified representation of the Mechanism of Action of Protease Inhibitors
This diagram illustrates the late stage of the HIV life cycle and highlights the role of HIV protease and the inhibitory action of compounds like this compound.
Caption: Inhibition of HIV maturation by this compound.
References
- 1. Anti-HIV-1 protease triterpenoid saponins from the seeds of Aesculus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syncytium formation and destruction of bystander CD4+ cells cocultured with T cells persistently infected with human immunodeficiency virus as demonstrated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abnova.com [abnova.com]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ablinc.com [ablinc.com]
- 12. researchgate.net [researchgate.net]
- 13. ablinc.com [ablinc.com]
- 14. cell.brc.riken.jp [cell.brc.riken.jp]
- 15. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
Application Notes and Protocols: Isoescin IA for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoescin IA is a triterpenoid saponin, a natural compound isolated from the seeds of species such as Aesculus hippocastanum (horse chestnut) and Aesculus chinensis.[1] It is an isomer of Escin Ia and is known for its various biological activities, including anti-inflammatory, anti-edematous, and anti-HIV-1 protease effects.[1][2] These properties make this compound a compound of interest for in vitro research in various fields, including virology and inflammation biology.
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture and other in vitro experimental setups.
Data Presentation: Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Solvent | Notes | Source |
| Molecular Formula | C₅₅H₈₆O₂₄ | N/A | Inferred | |
| Molecular Weight | 1131.25 g/mol | N/A | Inferred | |
| Solubility | 60 mg/mL (approx. 53.04 mM) | DMSO | Sonication is recommended to aid dissolution. | [1] |
| Stock Solution Conc. | 1 mg/mL | Methanol | Used for analytical standards (e.g., HPLC). | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | N/A | [1] | |
| Storage (In Solvent) | -80°C for up to 1 year | DMSO | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Cell culture medium appropriate for the experimental cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for in vitro studies. Adjustments can be made based on the specific requirements of the experiment.
-
Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to prevent water condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.13 mg of this compound (Molecular Weight = 1131.25 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended.[1] Sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[1]
Protocol for Preparation of Working Solutions
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Vortexing: Gently vortex the working solutions to ensure homogeneity before adding them to the cell cultures.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Known Biological Effects of this compound
Caption: Biological activities of this compound.
References
- 1. This compound | HIV Protease | TargetMol [targetmol.com]
- 2. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fio.org.cn [fio.org.cn]
Analytical Standards for the Analysis of Isoescin IA
Introduction
Isoescin IA is a prominent triterpenoid saponin and a key bioactive constituent isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum) and other Aesculus species. As a member of the escin family of compounds, this compound is recognized for its anti-inflammatory, anti-edema, and venotonic properties. Consequently, it is a subject of significant interest in pharmaceutical research and development. Accurate and reliable analytical methods are paramount for the quantification of this compound in various matrices, including raw plant materials, finished herbal products, and biological samples for pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and also discusses the role of Nuclear Magnetic Resonance (NMR) spectroscopy in its structural elucidation.
Physicochemical Properties of this compound
A foundational aspect of any analytical standard is its well-defined physical and chemical characteristics. This compound is available as a high-purity pharmaceutical reference standard from various commercial suppliers.[1][2][3][4]
| Property | Value | References |
| CAS Number | 219944-39-5 | [1][2][3] |
| Molecular Formula | C55H86O24 | [1][2][3] |
| Molecular Weight | 1131.27 g/mol | [1][2] |
| Synonyms | Isoescin Impurity A, Escin IVa | [1][5] |
| Compound Type | Triterpenoid Saponin | [3][5] |
| Botanical Source | Aesculus species (e.g., Aesculus chinensis, Aesculus hippocastanum) | [5][6] |
| Storage Conditions | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [5][7][8] |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely employed technique for the quantitative determination of this compound. The method's simplicity, sensitivity, and reliability make it suitable for routine quality control of herbal medicines and pharmaceutical formulations.[6]
Experimental Protocol: HPLC-UV
This protocol outlines a general procedure for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions:
| Parameter | Condition | References |
| Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm) or equivalent C18 column | [6] |
| Mobile Phase | Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v) | [6] |
| Flow Rate | 0.5 mL/min | [6] |
| Detection Wavelength | 210 nm and 230 nm | [6] |
| Injection Volume | 10 µL | [6] |
| Column Temperature | 30 °C | [6] |
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol or a compatible solvent to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
4. Sample Preparation (from plant material):
-
Employ an optimized extraction method such as ultrasonic or accelerated solvent extraction.
-
A recommended procedure involves ultrasonic extraction with 70% methanol at 80°C for 4 hours.[6]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the method of choice. This technique allows for the simultaneous determination of this compound and its isomers.[9][10][11]
Experimental Protocol: LC-MS/MS
This protocol provides a framework for the analysis of this compound in human or rat plasma.
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
This compound reference standard
-
Internal standard (IS), e.g., Telmisartan
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
2. LC and MS Conditions:
| Parameter | Condition | References |
| LC Column | HC-C18 column (5 µm, 150 × 4.6 mm i.d.) or equivalent | [11] |
| Mobile Phase | Gradient elution with methanol-acetonitrile (50:50, v/v) and 10 mM ammonium acetate (pH 6.8) | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
3. Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | References |
| This compound | 1113.8 or 1131.8 | 807.6 | [9][10] |
| Telmisartan (IS) | 515.2 | 276.1 | [10] |
4. Sample Preparation (from plasma):
-
To a plasma sample, add the internal standard solution.
-
Perform solid-phase extraction (SPE) using C18 cartridges.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
5. Analysis and Quantification:
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Monitor the specified MRM transitions.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
NMR spectroscopy is an indispensable tool for the unequivocal structural identification and characterization of this compound. While not typically used for routine quantification, ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the reference standard. The identification of this compound is confirmed by comparing its NMR spectral data with established literature values.[7][12][13][14]
The analytical methods detailed in this document provide robust and reliable frameworks for the qualitative and quantitative analysis of this compound. The choice of method, whether HPLC-UV for routine quality control or LC-MS/MS for high-sensitivity bioanalysis, will depend on the specific application. The use of a certified this compound reference standard is critical to ensure the accuracy and validity of the analytical results. These protocols, when implemented with appropriate validation, will support the research, development, and quality assurance of products containing this important bioactive compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. ISO Certified Reference Material 95% this compound (Isoaescin IA) 219944-39-5 Standard Reagent - this compound (Isoaescin IA) and 219944-39-5 [tauto2021.en.made-in-china.com]
- 4. alkalisci.com [alkalisci.com]
- 5. CAS 219944-39-5 | this compound [phytopurify.com]
- 6. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemfaces.com [chemfaces.com]
- 8. lt.bjherbest.com [lt.bjherbest.com]
- 9. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bioactive Triterpenoid Saponins From the Seeds of Aesculus chinensis Bge. var. chekiangensis [frontiersin.org]
- 13. US9073813B2 - Process for the preparation of protoescigenin - Google Patents [patents.google.com]
- 14. Escins Isolated from Aesculus chinensis Bge. Promote the Autophagic Degradation of Mutant Huntingtin and Inhibit its Induced Apoptosis in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Isoescin IA from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoescin IA is a prominent triterpenoid saponin and a key bioactive constituent of Horse Chestnut (Aesculus hippocastanum) extract. It, along with its isomer Escin IA, is recognized for its anti-inflammatory, anti-edematous, and venotonic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Solid-phase extraction (SPE) is a widely adopted technique for the efficient cleanup and concentration of analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, along with relevant quantitative data and a visualization of its metabolic pathway.
Data Presentation
The following tables summarize the quantitative data related to the analysis of this compound and its isomer Escin IA in biological matrices.
Table 1: Method Validation Parameters for the Analysis of Escin IA and this compound in Rat Plasma, Urine, Feces, and Bile. [1]
| Parameter | Matrix | Escin IA | This compound |
| Linearity Range (ng/mL) | Plasma, Urine, Feces, Bile | 5 - 1500 | 5 - 1500 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | Plasma, Urine, Feces, Bile | 5 | 5 |
| Intra-day Precision (RSD, %) | Plasma, Urine, Feces, Bile | < 15 | < 15 |
| Inter-day Precision (RSD, %) | Plasma, Urine, Feces, Bile | < 15 | < 15 |
| Recovery | Plasma, Urine, Feces, Bile | Satisfactory | Satisfactory |
| Matrix Effect | Plasma, Urine, Feces, Bile | Insignificant | Insignificant |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration of Escin IA (1.0 mg/kg). [1]
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 153.2 ± 34.5 |
| Tmax (Time to Maximum Concentration) | h | 0.25 |
| AUC (0-t) (Area under the curve) | ng·h/mL | 287.6 ± 54.8 |
| t1/2 (Half-life) | h | 2.3 ± 0.6 |
Experimental Protocols
This section details the methodology for the solid-phase extraction of this compound from biological samples, specifically plasma.
Materials and Reagents
-
SPE Device: C18 solid-phase extraction cartridges (e.g., 50 mg/1 mL)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
-
Sample Pre-treatment Solution: 0.1% Formic acid in water (v/v)
-
Conditioning Solution: Methanol
-
Equilibration Solution: Water
-
Washing Solution: 5% Methanol in water (v/v)
-
Elution Solution: Methanol
-
Internal Standard (IS): Telmisartan or other suitable compound not present in the sample.
Sample Pre-treatment
-
Thaw frozen biological samples (e.g., plasma) to room temperature.
-
Vortex the sample to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample, add a known concentration of the internal standard.
-
Acidify the sample by adding 100 µL of 0.1% formic acid in water. This step helps in protein precipitation and improves the stability of the saponins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The following steps should be performed using a vacuum manifold for SPE.
-
Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge. This solvates the stationary phase.
-
-
Equilibration:
-
Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to dry out.
-
-
Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated C18 cartridge at a slow and steady flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities and potential matrix interferences.
-
-
Elution:
-
Elute the retained this compound and the internal standard from the cartridge by passing 1 mL of methanol. Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the solid-phase extraction of this compound from a biological sample.
Caption: Solid-Phase Extraction Workflow for this compound.
Metabolic Pathway
This compound is an isomer of Escin IA. In vivo studies have demonstrated a bidirectional isomerization between these two compounds, with the conversion of Escin IA to this compound being more extensive.[2] This metabolic conversion is an important consideration in pharmacokinetic studies.
Caption: In Vivo Isomerization of Escin IA to this compound.
References
Investigating the Effects of Isoescin IA on Vascular Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoescin IA is a prominent triterpene saponin and a major isomeric component of escin, a mixture of saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Escin has a long history of clinical use for its anti-edematous, anti-inflammatory, and venotonic properties, which are largely attributed to its ability to reduce vascular permeability. This document provides detailed application notes and experimental protocols for investigating the effects of this compound and related escin compounds on vascular permeability. While specific quantitative data for isolated this compound is limited in publicly available literature, the provided information is based on the well-documented effects of the escin mixture, of which this compound is a key constituent.
Data Presentation
The following table summarizes the available quantitative data on the effects of escin isomers on vascular permeability in an in vivo model. It is important to note that these studies were conducted on a mixture of escin isomers, and the specific contribution of this compound has not been fully elucidated.
| Compound(s) | Model System | Assay | Effective Concentration | Observed Effect | Citation(s) |
| Escin Ia, Ib, IIa, and IIb | Mouse | Acetic Acid-Induced Vascular Permeability | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability | [1] |
Note: Further research is required to determine the specific EC50/IC50 values for this compound in both in vitro and in vivo models.
Proposed Signaling Pathways
The vasoprotective effects of escin, including its component this compound, are believed to be mediated through multiple signaling pathways that converge to stabilize the endothelial barrier and reduce inflammation. Two of the primary proposed mechanisms are the inhibition of the NF-κB pathway and the exertion of glucocorticoid-like effects.
Inhibition of NF-κB Signaling Pathway
Inflammatory stimuli, such as TNF-α and IL-1β, can activate the NF-κB signaling cascade in endothelial cells, leading to the upregulation of pro-inflammatory cytokines and adhesion molecules. This cascade increases vascular permeability. This compound, as part of the escin mixture, is thought to interfere with this pathway, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of genes that promote vascular leakage.
Glucocorticoid-Like Activity
Escin has been reported to exhibit glucocorticoid-like activity. This involves binding to and activating the glucocorticoid receptor (GR). Upon activation, the GR can translocate to the nucleus and either directly regulate gene expression or interfere with the activity of other transcription factors, such as NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators and an enhancement of endothelial barrier function.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to investigate the specific effects of this compound.
Protocol 1: In Vivo Vascular Permeability Assay (Modified Miles Assay)
This protocol is used to assess the effect of a test compound on vascular permeability in vivo.
Workflow Diagram:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Evans Blue dye solution (0.5% in sterile PBS)
-
Acetic acid solution (0.6% in sterile saline)
-
Anesthetic agent
-
Spectrophotometer
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 12 hours before the experiment with free access to water.
-
Compound Administration: Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally (p.o.) to the mice.
-
Dye Injection: After 1 hour, inject Evans Blue dye (10 mg/kg) intravenously (i.v.) via the tail vein.
-
Permeability Induction: Immediately after the dye injection, administer 0.6% acetic acid (10 ml/kg) intraperitoneally (i.p.) to induce vascular permeability.
-
Incubation: Allow the dye to extravasate for 30 minutes.
-
Sample Collection: Euthanize the mice by an approved method. Open the peritoneal cavity and wash with 5 mL of PBS. Collect the peritoneal fluid.
-
Quantification: Centrifuge the peritoneal fluid at 1000 x g for 10 minutes. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of Evans Blue dye in the supernatant is proportional to the vascular permeability.
-
Data Analysis: Compare the absorbance values of the this compound-treated groups with the vehicle control group to determine the percentage inhibition of vascular permeability.
Protocol 2: In Vitro Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER)
This protocol measures the integrity of an endothelial cell monolayer in vitro, which is a key indicator of barrier function and permeability.
Workflow Diagram:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
TEER measurement system (e.g., EVOM2™)
-
Inflammatory stimulus (e.g., TNF-α, 10 ng/mL)
-
This compound
Procedure:
-
Cell Seeding: Seed HUVECs onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells until a stable, high TEER value is achieved, indicating a mature and tight monolayer. This can be monitored daily.
-
Baseline Measurement: Before treatment, measure the baseline TEER of all Transwell inserts.
-
Treatment:
-
Pre-treat the endothelial monolayers with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Add the inflammatory stimulus (e.g., TNF-α) to the basolateral chamber to induce a permeability increase.
-
Include appropriate controls: vehicle control, stimulus-only control, and this compound-only controls.
-
-
TEER Measurement: Measure the TEER at various time points after the addition of the inflammatory stimulus (e.g., 0, 1, 2, 4, 6, 12, 24 hours).
-
Data Analysis: Normalize the TEER values to the baseline reading for each insert. Compare the TEER values of the this compound-treated groups to the stimulus-only control to determine the protective effect of this compound on endothelial barrier function. A higher TEER value indicates greater barrier integrity and lower permeability.
Conclusion
This compound, as a key component of escin, holds significant potential for the modulation of vascular permeability. The protocols and pathways described in this document provide a framework for researchers to investigate its mechanisms of action and quantify its effects. Further studies focusing on isolated this compound are crucial to fully delineate its specific contributions to the vasoprotective properties of escin and to explore its potential as a standalone therapeutic agent for conditions associated with increased vascular permeability.
References
Troubleshooting & Optimization
Technical Support Center: Isoescin IA Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Isoescin IA, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound extraction?
A1: The primary factors influencing this compound extraction yield are the choice of extraction solvent, extraction temperature, and the duration of the extraction process.[1][2] The solid-to-solvent ratio also plays a significant role in achieving optimal extraction efficiency.[3] For instance, using a 70% methanol solution has been shown to produce the highest relative quantities of this compound compared to other solvents.[4]
Q2: Which extraction method is most effective for obtaining high yields of this compound?
A2: Advanced methods like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) generally offer higher efficiency and reduced extraction times compared to traditional methods like reflux or maceration.[1][4][5] ASE, in particular, has been demonstrated to provide an efficient and reliable method for the quantitative recovery of escins, including this compound.[4] UAE is also a beneficial and cost-effective method that can enhance extraction yield and efficiency.[6][7]
Q3: How can I improve the purity of my extracted this compound?
A3: Preparative High-Performance Liquid Chromatography (Pre-HPLC) is a highly effective method for purifying this compound from a crude extract to over 99% purity.[8][9][10] The process typically involves using a gradient mobile phase, such as a methanol-water-acetic acid system.[8][9][10] Additionally, initial purification steps like column chromatography or membrane filtration can help remove contaminants before the final purification stage.[1]
Q4: Can this compound convert to other isomers during extraction or in vivo?
A4: Yes, this compound can undergo interconversion with its isomer, Escin Ia. This conversion can happen in vivo, with the conversion of Escin Ia to this compound being more extensive than the reverse.[9][11] It is also important to note that Escin Ia can be sensitive to heat and extreme pH conditions, which could potentially lead to isomerization during extraction if parameters are not carefully controlled.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Extraction Yield | - Suboptimal solvent concentration.- Inefficient extraction temperature.- Insufficient extraction time.- Inappropriate extraction technique. | - Optimize Solvent: Use 70% (v/v) aqueous methanol, which has been shown to yield the highest relative quantities of this compound.[4]- Adjust Temperature: For Accelerated Solvent Extraction (ASE), an extraction temperature of 120°C is optimal.[4] For ultrasonic extraction, 80°C has been used effectively.[6][12]- Modify Extraction Time: For ASE, a static extraction time of 7 minutes with two cycles is recommended.[4] For ultrasonic extraction, a duration of 4 hours has been shown to be effective.[6][12]- Select an Advanced Method: Consider using ASE or UAE for improved efficiency over traditional methods.[4][6] |
| High Levels of Impurities in the Extract | - Inadequate purification steps.- Co-extraction of other saponins and plant constituents. | - Implement Preparative HPLC: Utilize preparative HPLC for the final purification step to achieve high purity (over 99%). A gradient mobile phase of methanol-water-acetic acid is effective.[8][9][10]- Pre-purification: Employ column chromatography with silica gel or membrane filtration to remove a significant portion of impurities before HPLC.[1] |
| Inconsistent Extraction Results | - Variability in plant material.- Lack of standardized extraction protocol. | - Characterize Plant Material: Analyze the saponin content of your plant source using methods like HPLC to ensure consistency.[1]- Standardize Protocol: Strictly adhere to optimized and validated parameters for solvent, temperature, time, and extraction method to ensure reproducibility. |
| Degradation of Target Compound | - Excessive heat during extraction.- Extreme pH conditions. | - Control Temperature: For thermally sensitive compounds, consider methods that allow for lower extraction temperatures, such as ultrasound-assisted extraction.[5] Stability studies for the related compound Escin Ia show it is relatively stable below 40°C.[10]- Maintain pH: Ensure the pH of your extraction solvent is within a neutral to slightly acidic range (pH 3-5 has been noted for Escin Ia stability).[10] |
Data on Extraction Parameters
Table 1: Comparison of Extraction Methods for Escins (including this compound)
| Extraction Method | Solvent | Temperature | Time | Relative Yield Comparison | Reference |
| Accelerated Solvent Extraction (ASE) | 70% Methanol | 120°C | 7 min (2 cycles) | High | [4] |
| Ultrasonic Extraction | 70% Methanol | 80°C | 4 hours | High | [6][12] |
| Reflux Extraction | 70% Methanol | Not specified | Not specified | Lower than ASE | [4] |
| Sonication | 70% Methanol | Not specified | Not specified | Lower than ASE | [4] |
Table 2: Effect of Solvent System on Relative Extraction Quantities of Escins
| Solvent System | Relative Quantity of this compound (and other Escins) | Reference |
| 70% (v/v) Aqueous Methanol | Highest | [4] |
| Pure Methanol | Second Highest | [4] |
| 50% (v/v) Aqueous Ethanol | Third Highest | [4] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) for this compound
This protocol is based on the optimized conditions for extracting major saponins from the seeds of Aesculus chinensis.[4]
-
Sample Preparation: Dry and grind the plant material (e.g., seeds) and sieve to a fine powder (e.g., 0.3 mm).
-
ASE System Parameters:
-
Extraction Solvent: 70% (v/v) aqueous methanol.
-
Extraction Temperature: 120°C.
-
Static Extraction Time: 7 minutes.
-
Number of Cycles: 2.
-
Flush Volume: 60%.
-
-
Extraction Procedure:
-
Load the powdered sample into the extraction cell.
-
Place the cell in the ASE system.
-
Run the extraction using the parameters specified above.
-
-
Post-Extraction:
-
Collect the extract.
-
Filter the extract through a 0.45 µm nylon filter membrane prior to analysis or further purification.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound
This protocol is based on the methodology used for extracting saponins from the seeds of Aesculus hippocastanum.[6][12]
-
Sample Preparation: Grind the plant material into a powder.
-
Extraction Procedure:
-
Place the powdered sample in a suitable vessel.
-
Add 70% methanol as the extraction solvent.
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 80°C.
-
Perform the extraction for 4 hours.
-
For enhanced yield, repeat the extraction process three additional times, combining the extracts.
-
-
Post-Extraction:
-
Centrifuge the combined extracts (e.g., at 2580 rcf for 10 minutes).
-
Evaporate the supernatant to dryness using a rotary evaporator at 50°C.
-
Re-dissolve the residue in 70% methanol.
-
Filter the solution through a 0.2 µm nylon membrane filter before HPLC analysis.
-
Protocol 3: Purification of this compound using Preparative HPLC
This protocol is a general guideline based on methods used for purifying isomeric saponins.[8][9][10]
-
Sample Preparation: Start with a crude or partially purified extract containing this compound.
-
Preparative HPLC System:
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient system of methanol, water, and acetic acid. The exact gradient will need to be optimized based on the specific column and instrument.
-
Detection: UV detector, typically at a low wavelength such as 210 nm.
-
-
Purification Procedure:
-
Dissolve the crude extract in the initial mobile phase solvent.
-
Inject a suitable volume onto the preparative HPLC column.
-
Run the gradient elution to separate the isomeric saponins.
-
Collect the fraction corresponding to the this compound peak.
-
-
Post-Purification:
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Factors Influencing this compound Extraction Outcomes.
References
- 1. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 2. m.elewa.org [m.elewa.org]
- 3. Optimization of green deep eutectic solvent (DES) extraction of Chenopodium quinoa Willd. husks saponins by response surface methodology and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fio.org.cn [fio.org.cn]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Overcoming poor solubility of Isoescin IA in aqueous solutions
Technical Support Center: Isoescin IA Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a triterpenoid saponin isolated from the seeds of the Chinese horse chestnut (Aesculus chinensis)[1][2]. It is an isomer of Escin Ia and is studied for various biological activities, including potential anti-HIV-1 protease activity[1][3][4]. Saponins are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (lipophilic) parts[5]. Despite this, the large, complex, and nonpolar aglycone structure often leads to poor solubility in water[6][7].
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility of this compound stems from its chemical structure. As a triterpenoid saponin, it possesses a large, rigid, and hydrophobic aglycone core. While the attached sugar chains (glycones) are hydrophilic, the overall molecular properties are dominated by the nonpolar region, leading to low solubility in polar solvents like water. Factors such as high crystalline stability can also contribute to dissolution difficulties[8][9].
Q3: What is a good starting solvent to prepare a stock solution of this compound?
A3: For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO) is a recommended starting solvent. This compound has a reported solubility of 60 mg/mL in DMSO[1]. From this stock, you can perform serial dilutions into your aqueous experimental medium, but be mindful of potential precipitation.
Q4: What are the primary strategies to improve the aqueous solubility of this compound for experimental use?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Co-Solvency: Adding a water-miscible organic solvent in which the compound is more soluble[8][10].
-
Cyclodextrin Complexation: Using cyclic oligosaccharides to encapsulate the hydrophobic molecule, forming a water-soluble inclusion complex[6][11][12].
-
Nanoparticle Formulation: Encapsulating this compound within polymeric nanoparticles to create a stable aqueous dispersion[11][13][14].
-
Micellar Solubilization: Using surfactants to form micelles that enclose the compound, increasing its apparent solubility[15][16].
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
-
Solution 1: Prepare a Concentrated Stock in an Organic Solvent. First, try dissolving the this compound in a small amount of an organic solvent like DMSO[1]. Once fully dissolved, you can slowly add this stock solution to your aqueous buffer while vortexing to achieve the desired final concentration. This method is a form of co-solvency. Be aware that the final concentration of the organic solvent should be compatible with your experimental system (e.g., <0.5% for many cell-based assays).
-
Solution 2: Gentle Heating and Sonication. Applying gentle heat (e.g., 37°C) or using a sonication bath can provide the energy needed to break the crystal lattice and improve the rate of dissolution[1]. Use these methods cautiously, as excessive heat could degrade the compound.
Problem: When I dilute my DMSO stock solution into my aqueous medium, the solution becomes cloudy or a precipitate forms.
-
Solution 1: Decrease the Final Concentration. The concentration of this compound may be exceeding its solubility limit in the final aqueous medium, even with a co-solvent. Try working with a lower final concentration.
-
Solution 2: Increase the Co-solvent Percentage. If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help keep the compound in solution[17].
-
Solution 3: Use a Formulation Strategy. For applications requiring higher concentrations or solvent-free solutions, co-solvency may not be sufficient. Consider more advanced formulation techniques like cyclodextrin complexation or nanoparticle encapsulation, which are designed to create stable aqueous preparations[6][11].
Problem: I need a completely organic solvent-free aqueous solution for my in vivo or sensitive cell culture experiment.
-
Solution 1: Cyclodextrin Inclusion Complexes. This is a highly effective method for increasing aqueous solubility without organic solvents[11]. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior[12][18]. They can encapsulate this compound, rendering the complex water-soluble. This technique has been successfully used for other poorly soluble saponins[6].
-
Solution 2: Nanoparticle Formulations. Encapsulating this compound in biodegradable polymeric nanoparticles (e.g., PLGA) can create a stable aqueous suspension suitable for many biological applications[14][19]. The nanoparticles can be separated from the organic solvent used during their preparation, resulting in a solvent-free final formulation.
Data Presentation: Physicochemical Properties and Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₅H₈₆O₂₄ | [1][2] |
| Molecular Weight | 1131.26 g/mol | [1] |
| Compound Type | Triterpenoid Saponin | [1] |
| Source | Aesculus chinensis (Chinese horse chestnut) |[1][2] |
Table 2: Solubility of this compound and Related Saponins in Various Solvents
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| This compound | DMSO | 60 mg/mL | [1] |
| Saponin Extract | Water | Sparingly Soluble to Soluble | [20] |
| Saponin Extract | Methanol / Ethanol | Sparingly Soluble | [20] |
| Saponin Extract | Chloroform / Petroleum Ether | Insoluble | [20] |
| Escin Isomers* | 70% Aqueous Methanol | High Extraction Efficiency | [21] |
*Note: Data on escin isomers from the same plant source suggests that hydroalcoholic solutions are effective for extraction, implying reasonable solubility.
Table 3: Comparison of Select Solubility Enhancement Techniques
| Technique | Principle | Potential Fold Increase | Key Considerations | References |
|---|---|---|---|---|
| Co-solvency | Reduces solvent polarity by mixing water with a miscible organic solvent. | Up to several thousand-fold. | Simple and fast. May have toxicity concerns depending on the co-solvent and its concentration. | [8][10][17] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within the cyclodextrin cavity. | Can significantly increase solubility. | Creates a true solution, often non-toxic. Requires optimization of drug:cyclodextrin ratio. | [6][11][12] |
| Micellar Solubilization (Saponins) | Saponins form micelles above a critical concentration, entrapping the drug. | >100-fold for some drugs. | Saponins themselves can act as natural surfactants. Efficacy is structure-dependent. | [5][16][22] |
| Nanoparticle Formulation | Drug is encapsulated within a polymeric matrix. | High drug loading is possible. | Creates a stable dispersion. Useful for controlled release and targeting. Requires more complex preparation. | [13][14][19] |
*Note: Quantitative fold increases are highly dependent on the specific drug and formulation parameters. The values presented are based on studies with various poorly soluble compounds and saponins.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
-
Objective: To prepare a 1 mM aqueous solution of this compound in a buffer containing 0.5% DMSO.
-
Materials: this compound powder, DMSO (cell culture grade), sterile phosphate-buffered saline (PBS), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound to prepare a 200 mM stock solution in DMSO. (e.g., 11.31 mg for 50 µL of stock).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex vigorously until the powder is completely dissolved. If needed, sonicate for 5-10 minutes in a water bath. This is your 200 mM stock solution.
-
To prepare the 1 mM working solution, add 5 µL of the 200 mM stock solution to 995 µL of PBS.
-
Immediately vortex the solution for at least 30 seconds to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the final solution promptly.
-
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, deionized water, magnetic stirrer, 0.22 µm syringe filter.
-
Procedure (Kneading Method): [12]
-
Determine the desired molar ratio of this compound to HP-β-CD (start with 1:1 and 1:2 ratios for optimization).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a thick paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly for 45-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.
-
Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
The resulting dried powder is the this compound-HP-β-CD inclusion complex, which should be readily soluble in aqueous media.
-
To use, dissolve the complex powder directly in your buffer or water to the desired concentration and filter-sterilize if necessary.
-
Protocol 3: Formulation of this compound-loaded Polymeric Nanoparticles
-
Objective: To formulate this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
-
Materials: this compound, PLGA (e.g., 50:50), polyvinyl alcohol (PVA), acetone or ethyl acetate, deionized water, probe sonicator, magnetic stirrer.
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., 5 mg this compound and 50 mg PLGA in 2 mL of ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 2% w/v PVA in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase (e.g., 10 mL) while sonicating on an ice bath. Sonicate for 2-5 minutes to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Immediately transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess PVA and any unencapsulated drug.
-
Final Formulation: Resuspend the final nanoparticle pellet in the desired aqueous buffer for your experiment. The resulting nanoparticle suspension can be characterized for size, drug loading, and stability.
-
Visualizations and Workflows
Caption: Decision workflow for selecting a suitable solubility enhancement method for this compound.
Caption: Step-by-step workflow for preparing an aqueous solution of this compound using a co-solvent.
Caption: Simplified diagram of Akt/mTOR and MAPK signaling, potential targets for saponins[6].
References
- 1. This compound | HIV Protease | TargetMol [targetmol.com]
- 2. This compound | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Development of Natural Polymeric Nanoparticles, In Vitro Antiaging Evaluation, and Metabolite Profiling of Toona sinensis Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects [mdpi.com]
- 19. Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fio.org.cn [fio.org.cn]
- 22. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
Stability issues of Isoescin IA in solution and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isoescin IA in solution and during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored as a powder at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q2: How should I store this compound in solvent?
When dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for long-term stability, where they can be stable for up to one year.[1] For short-term storage, solutions can be kept at 4°C, but stability should be monitored. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
DMSO is a commonly used solvent for preparing stock solutions of this compound. For aqueous solutions, it is crucial to consider the pH, as it significantly impacts stability. The use of buffers is recommended to maintain a stable pH. One study utilized a mixture of Milli-Q water and acetonitrile (85:15 v/v) for dissolving escin extracts for LC-MS analysis.[2]
Q4: Is this compound sensitive to pH?
Yes, this compound is highly sensitive to pH. At neutral pH (pH 7), it can undergo transesterification, converting into other escin isomers.[2] Under strongly alkaline conditions (pH 14), it undergoes hydrolysis, leading to the loss of its acyl groups.[2] Acidic conditions may also lead to hydrolysis of the glycosidic bonds, though specific data on this compound is limited.
Q5: What is the relationship between this compound and Escin Ia?
This compound and Escin Ia are isomers that can interconvert. This conversion has been observed in vivo, where Escin Ia can convert to this compound.[3] This isomerization, specifically the migration of an acetyl group, can also be induced by heating in aqueous solutions.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This issue may arise from the degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that your this compound solutions have been stored at the correct temperature (-80°C for long-term) and have not exceeded the recommended storage time. Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Assess pH of Aqueous Solutions: If you are using aqueous buffers, measure the pH to ensure it has not shifted. This compound is susceptible to degradation at both high and neutral pH.
-
Perform a Purity Check: Analyze the purity of your this compound solution using a suitable analytical method, such as HPLC-UV. Compare the chromatogram to a freshly prepared standard to check for the appearance of degradation products or a decrease in the main peak area. A sample HPLC method is provided in the "Experimental Protocols" section.
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of new peaks in your chromatogram likely indicates the formation of degradation products or isomers.
Troubleshooting Steps:
-
Consider Isomerization: If working at neutral pH and elevated temperatures, the new peaks could correspond to other escin isomers due to transesterification.
-
Suspect Hydrolysis: If the solution was exposed to basic conditions, the degradation products are likely desacylescins, which are formed by the loss of acetyl and tigloyl/angloyl groups.[2]
-
Review Experimental Conditions: Carefully review the pH, temperature, and light exposure of your experimental setup. These factors are known to influence the stability of saponins.
Data on this compound Stability
The following tables summarize the known stability characteristics and degradation pathways of this compound and related escin compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
Table 2: Influence of pH and Temperature on Escin Stability
| Condition | Process | Products | Reference |
| pH 7, 120°C | Transesterification | Isoescins, Transescins | [2] |
| pH 14, 150°C | Hydrolysis | Desacylescins | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method can be adapted to assess the purity of this compound and detect the presence of its isomers and degradation products.
-
Column: Gemini C18 (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid solution (40:60, v/v)[4]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 220 nm[4]
-
Column Temperature: 25°C[4]
-
Injection Volume: 10 µL[5]
Sample Preparation:
Prepare a stock solution of this compound in methanol or DMSO. Dilute the stock solution with the mobile phase to an appropriate concentration for analysis. A sample solution kept at room temperature should be analyzed periodically (e.g., every 12 hours) to assess stability over a few days.[5]
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of escins, including this compound.
Caption: Degradation pathways of escins under different conditions.
This diagram illustrates how this compound can be formed from Escin Ia and can further convert to other isomers or degrade under specific pH and temperature conditions.
Caption: A general workflow for conducting forced degradation studies on this compound.
This workflow outlines the key steps for systematically evaluating the stability of this compound under various stress conditions to identify degradation pathways and products.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 5. fio.org.cn [fio.org.cn]
Preventing Isoescin IA Degradation During Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Isoescin IA during extraction processes. By understanding the factors influencing its stability, researchers can optimize their protocols to ensure the integrity and purity of the final extract.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
A1: this compound is a prominent triterpenoid saponin found in the seeds of Aesculus species, such as Aesculus chinensis. It is a structural isomer of Escin Ia and is recognized for its various biological activities. The stability of this compound during extraction is of paramount importance because degradation can result in reduced yield, inaccurate quantification, and a potential loss of therapeutic efficacy. The formation of degradation byproducts can also complicate downstream purification and analysis.
Q2: What are the primary drivers of this compound degradation during extraction?
A2: The principal factors contributing to the degradation of this compound during the extraction process include:
-
Temperature: Elevated temperatures can promote the degradation of saponins. However, this compound has demonstrated greater thermal stability compared to its isomers, Escin Ia and Escin Ib.
-
pH: The pH of the extraction solvent is a critical determinant of this compound stability. Alkaline conditions can lead to the hydrolysis of its ester functionalities, while strongly acidic conditions may compromise the integrity of its glycosidic bonds.
-
Isomeric Conversion: A key transformation pathway involves the interconversion between this compound and its isomer, Escin Ia, through an intramolecular acetyl migration. This can alter the natural isomeric profile of the extract.
Q3: What is the recommended temperature range for extracting this compound?
A3: this compound exhibits notable stability at higher temperatures in contrast to its isomers. While the extraction efficiency of this compound can be enhanced at temperatures up to 140°C, its isomers, Escin Ia and Ib, are prone to degradation above 120°C[1]. For researchers aiming to co-extract these saponins while minimizing degradation, a temperature of 120°C is a suitable compromise. To selectively maximize the yield of this compound, temperatures approaching 140°C may be employed, with the caveat of potential degradation of other saponins[1].
Q4: How does the pH of the extraction solvent impact the stability of this compound?
A4: The pH of the extraction medium must be carefully controlled to prevent degradation:
-
Alkaline Conditions (pH > 7): this compound possesses ester groups that are labile to hydrolysis in alkaline environments. At highly alkaline pH, such as pH 14, this hydrolysis can proceed to completion, yielding desacylescins[2].
-
Neutral Conditions (pH ≈ 7): A neutral pH is generally considered optimal for preserving the structural integrity of the ester linkages.
-
Acidic Conditions (pH < 7): While mildly acidic conditions are often employed in analytical chromatography without significant degradation, the combination of strong acids and high temperatures should be avoided as it can risk the cleavage of glycosidic bonds.
Q5: What is the importance of the interconversion between this compound and Escin Ia?
A5: The isomeric transformation between this compound and Escin Ia is a critical consideration. This reversible reaction, involving the migration of an acetyl group, can be influenced by the extraction conditions[2][3]. It has been reported that the conversion of Escin Ia to this compound can be more pronounced than the reverse reaction under certain conditions[4][5]. This highlights the importance of controlled extraction parameters to ensure that the isomeric ratio in the final extract accurately reflects the composition in the source material.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | 1. Inefficient extraction. 2. Thermal degradation. 3. pH-induced degradation. | 1. Optimize the duration of extraction and the ratio of solvent to solid material. Employing techniques such as ultrasonic or accelerated solvent extraction (ASE) can enhance efficiency. 2. Ensure the extraction temperature does not exceed 140°C. A lower temperature of 120°C is advisable when the stability of co-extracted saponins is a concern[1]. 3. Maintain a neutral or slightly acidic pH of the extraction solvent. Steer clear of highly alkaline conditions. |
| Disproportionately High Levels of Escin Ia | Isomeric conversion of this compound to Escin Ia may be occurring. | To minimize interconversion, utilize moderate temperatures and a neutral pH during the extraction process. It is also advisable to analyze the extract promptly after preparation. |
| Appearance of Unidentified Peaks in Chromatograms | Degradation of this compound or other saponins into various byproducts. | 1. Reduce the extraction temperature. 2. Adjust the solvent pH to be near neutral. 3. Shield the sample from exposure to light and oxygen throughout the extraction and subsequent storage. 4. Employ LC-MS analysis to identify the unknown peaks and elucidate the degradation pathways. |
| Inconsistent Quantitative Measurements | 1. Instability of the sample within the extraction solvent. 2. Ongoing degradation or isomerization following extraction. | 1. Conduct a stability assessment by analyzing the extract at various time intervals post-preparation[1]. 2. Store extracts at reduced temperatures (e.g., 4°C or -20°C) and in light-protected containers. Perform analysis as soon as feasible after extraction. |
Data Presentation
Table 1: Influence of Extraction Temperature on the Relative Extraction Efficiency of this compound and Related Saponins
| Temperature (°C) | Relative Extraction Efficiency of Escin Ia & Ib | Relative Extraction Efficiency of this compound & Ib | Reference |
| 100 | Increasing | Increasing | [1] |
| 120 | Maximum | Increasing | [1] |
| > 120 | Decreasing (Degradation) | Increasing | [1] |
| 140 | Significantly Decreased | Maximum | [1] |
| This table presents a qualitative summary based on trends reported in the literature. |
Table 2: Effect of pH on the Stability of Saponin Ester Linkages
| pH Condition | Impact on Ester Linkages | Potential Degradation Products | Reference |
| Strongly Acidic (pH < 3) | Potential for glycosidic bond cleavage (in the presence of heat) | Aglycone and sugar moieties | General Saponin Chemistry |
| Slightly Acidic (pH 4-6) | Generally Stable | - | [1][3] |
| Neutral (pH ≈ 7) | Stable | - | [2] |
| Alkaline (pH > 8) | Hydrolysis of ester functionalities | Desacylescins | [2] |
| Strongly Alkaline (pH 14) | Complete hydrolysis of ester functionalities | Desacylescins | [2] |
Experimental Protocols
Protocol 1: Optimized Accelerated Solvent Extraction (ASE) of this compound
This protocol is adapted from a method optimized for the extraction of major saponins from the seeds of Aesculus chinensis[1].
-
Sample Preparation: Mill the dried seeds to a uniform powder.
-
ASE Parameters:
-
Solvent: 70% aqueous methanol (v/v).
-
Temperature: 120-140°C. (A temperature of 120°C is recommended for the co-extraction of Escin Ia/Ib with minimal degradation, while 140°C can be used to maximize the yield of this compound).
-
Static Time: 7 minutes.
-
Cycles: 2.
-
Flush Volume: 60%.
-
-
Post-Extraction:
-
Combine the extracts from both cycles.
-
Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
-
Analysis:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Detection: UV absorbance at 203 nm.
-
Quantification should be performed against a certified reference standard of this compound.
-
Protocol 2: General Ultrasonic-Assisted Extraction
-
Preparation: Accurately weigh 1 gram of the powdered seed material into a suitable vessel.
-
Solvent Addition: Add 20 mL of 70% methanol.
-
Ultrasonication: Submerge the vessel in an ultrasonic bath, maintaining a constant temperature (e.g., 60°C) for a duration of 30 minutes.
-
Extraction: Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Solvent Evaporation: Pool the extracts and remove the solvent under vacuum.
-
Optional Purification: The resulting crude extract can be further refined using techniques such as solid-phase extraction (SPE) to enrich the saponin fraction.
Visualization of Degradation Pathways and Optimized Workflow
Caption: Key degradation pathways for this compound during extraction procedures.
References
- 1. fio.org.cn [fio.org.cn]
- 2. Horse Chestnut Saponins–Escins, Isoescins, Transescins, and Desacylescins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low recovery of Isoescin IA in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Isoescin IA in plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed to help you identify and resolve common issues encountered during the analysis of this compound in plasma.
Q1: I am observing consistently low recovery of this compound. What are the potential causes?
Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow.[1][2][3] Key areas to investigate include:
-
Sample Preparation: Issues with protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) techniques can lead to significant analyte loss.[4][5]
-
Analyte Stability: this compound may be unstable under certain storage or experimental conditions.[6] For instance, stability issues with escin saponins have been noted, requiring the addition of formic acid to plasma samples before storage.[6][7]
-
Non-Specific Binding: As a hydrophobic molecule, this compound may adsorb to the surfaces of sample containers and labware, leading to reduced recovery.[2][8]
-
Matrix Effects: Components of the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and the appearance of low recovery.[1][9]
-
Instrumental Parameters: Suboptimal settings on your LC-MS/MS system can result in poor sensitivity and low detected amounts of the analyte.[10]
To systematically troubleshoot this issue, it is recommended to evaluate each step of your analytical method.[1]
Q2: How can I optimize my protein precipitation protocol to improve this compound recovery?
Protein precipitation is a common first step in plasma sample preparation, but it can be a source of analyte loss if not optimized.[4][11]
-
Choice of Precipitating Agent: The selection of the organic solvent or acid used for precipitation is critical.[11][12] While acetonitrile is frequently used, other options like methanol, trichloroacetic acid (TCA), or zinc sulfate can also be effective.[12] The optimal precipitant should be determined empirically for this compound.
-
Precipitant to Plasma Ratio: The volume ratio of the precipitating agent to the plasma sample can influence the efficiency of protein removal and analyte recovery. A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice or at 4°C) can enhance the precipitation of proteins.[11][13]
-
Incubation Time and Centrifugation: Allowing sufficient time for the proteins to precipitate before centrifugation is important. Ensure that the centrifugation speed and time are adequate to form a compact pellet, allowing for the clear separation of the supernatant containing the analyte.[13]
Troubleshooting Protein Precipitation
| Issue | Recommended Action |
| Analyte co-precipitation with proteins | Optimize the choice and volume of the precipitating solvent. Experiment with different organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid).[11][12] |
| Incomplete protein removal | Increase the ratio of precipitating solvent to plasma. Ensure thorough vortexing and allow for a sufficient incubation period at low temperature before centrifugation.[13] |
| Analyte instability in the precipitation solvent | Investigate the stability of this compound in the chosen solvent. If degradation is suspected, consider alternative solvents or reduce the sample processing time. |
| Loss of analyte during solvent evaporation | If an evaporation step is used, be mindful of the analyte's volatility. Use a gentle stream of nitrogen and avoid excessive drying. Reconstitute the sample in a solvent that ensures complete dissolution.[2] |
Q3: What are the best practices for Solid-Phase Extraction (SPE) of this compound from plasma?
SPE is a more selective sample preparation technique that can provide cleaner extracts and higher recovery compared to protein precipitation.[5][14] For the analysis of escin isomers, including this compound, SPE with C18 cartridges has been successfully employed.[6][7][15]
-
Sorbent Selection: A C18 sorbent is a good starting point for a hydrophobic compound like this compound.[6][7]
-
Sample Pre-treatment: Before loading onto the SPE cartridge, it is crucial to pre-treat the plasma sample. This often involves dilution with a buffer to adjust the pH and ionic strength, ensuring optimal retention of the analyte on the sorbent.[16]
-
Method Optimization: The four key steps of SPE (conditioning, loading, washing, and elution) must be carefully optimized.
-
Conditioning: Properly condition the sorbent with methanol followed by water to activate the stationary phase.[15]
-
Loading: Ensure the sample is loaded at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Washing: Use a wash solution (e.g., a low percentage of organic solvent in water) to remove interfering matrix components without eluting the analyte of interest.[15]
-
Elution: Select a strong enough elution solvent (e.g., methanol or acetonitrile) to ensure the complete recovery of this compound from the sorbent.[15] The volume of the elution solvent should also be optimized.
-
Troubleshooting Solid-Phase Extraction
| Issue | Recommended Action |
| Analyte breakthrough during loading | The sorbent may be overloaded, or the flow rate is too high. Reduce the sample load or decrease the loading flow rate. Ensure the sample is appropriately pre-treated for optimal binding. |
| Loss of analyte during the wash step | The wash solvent may be too strong. Decrease the percentage of organic solvent in the wash solution. |
| Incomplete elution of the analyte | The elution solvent may be too weak. Increase the elution strength by using a higher percentage of organic solvent. Ensure the elution volume is sufficient to completely desorb the analyte.[16] |
| High matrix effects in the final extract | The wash step may not be effective enough. Optimize the wash solution to better remove interfering components. Consider using a more selective sorbent. |
Experimental Protocols
Protocol 1: Protein Precipitation of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma using protein precipitation.
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.[17]
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a validated method for the analysis of escin isomers in human plasma.[6][7][15]
-
Sample Pre-treatment: To 200 µL of rat plasma in a 1.5 mL tube, add 50 µL of the internal standard solution, 40 µL of 1% formic acid, and 500 µL of water. Vortex for 30 seconds.[15]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.[15]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[15]
-
Drying: Dry the cartridge under vacuum for a short period.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Recovery of this compound using Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Solid-Phase Extraction (C18) | 85.2 | 6.8 | [15] |
| Protein Precipitation (Acetonitrile) | 75.4 | 9.2 | Hypothetical Data |
| Liquid-Liquid Extraction (Ethyl Acetate) | 68.9 | 11.5 | Hypothetical Data |
Note: The data for Protein Precipitation and Liquid-Liquid Extraction are hypothetical and for illustrative purposes. The Solid-Phase Extraction data is adapted from a study on escin isomers.[15]
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welchlab.com [welchlab.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. simbecorion.com [simbecorion.com]
- 6. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing in vivo conversion of Isoescin IA for pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoescin IA. The focus is on minimizing its in vivo conversion to ensure accurate pharmacokinetic (PK) data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in studying the pharmacokinetics of this compound?
A1: The main challenge is the in vivo bidirectional interconversion between this compound and its isomer, Escin IA.[1][2][3] This isomerization can complicate the interpretation of pharmacokinetic data, as the administration of one isomer leads to exposure to the other.[1][2]
Q2: How significant is the in vivo conversion between this compound and Escin IA?
A2: The conversion of Escin Ia to this compound is significantly more extensive than the conversion of this compound to Escin Ia.[1][2][3] This means that when studying this compound, you must account for the formation of Escin IA.
Q3: What are the known metabolic pathways for this compound?
A3: this compound is a component of β-escin. The in vivo metabolism of β-escin can be converted by the CYP1A2 enzyme in the intestinal flora to produce α-escin, deacylated, and deglycosylated products.[4][5] The primary sites of metabolism are the liver and kidneys.[4][5][6]
Q4: Are there any known inhibitors of this compound metabolism or conversion?
A4: The current literature does not extensively detail specific inhibitors for the isomerization of this compound. However, understanding its metabolism through CYP1A2 suggests that inhibitors of this enzyme could potentially modulate its conversion, though this requires further investigation.
Q5: What is the oral bioavailability of this compound?
A5: The absolute oral bioavailability of both this compound and Escin IA is very low, with values reported to be less than 0.25%.[1][2]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound across subjects.
| Possible Cause | Troubleshooting Step |
| In vivo interconversion to Escin IA | Simultaneously quantify both this compound and Escin IA in your plasma samples using a validated LC-MS/MS method.[1][2][7] This will allow you to account for the interconversion and calculate the total exposure to both isomers. |
| Sample Instability | Add a stabilizing agent, such as formic acid, to plasma samples immediately after collection and before storage to prevent degradation.[7] Store samples at -80°C and analyze within 30 days.[7] |
| Food Effects | The absorption of β-escin can be affected by food.[6] Standardize the feeding schedule of your animal subjects or the fasting state of human volunteers to minimize this variability. |
Issue 2: Difficulty in establishing a sensitive and reliable bioanalytical method.
| Possible Cause | Troubleshooting Step |
| Low Analyte Concentrations | Due to low bioavailability, plasma concentrations can be very low.[1][2] Utilize a highly sensitive LC-MS/MS method with a lower limit of quantitation (LLOQ) in the low pg/mL range.[7] |
| Isomeric Separation | Ensure your chromatographic method can adequately separate this compound and Escin IA. A C18 column with a suitable mobile phase gradient is often effective.[7][8] |
| Matrix Effects | Employ a robust sample preparation technique, such as solid-phase extraction (SPE) on C18 cartridges, to minimize interference from plasma components.[7][8] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Escin Ia and this compound in Rats
| Parameter | Escin Ia (Administered Alone) | This compound (Administered Alone) | Escin Ia (in Sodium Escinate) | This compound (in Sodium Escinate) |
| t(1/2) (h) | Shorter | Shorter | Longer | Longer |
| MRT (h) | Shorter | Shorter | Longer | Longer |
| F (%) | < 0.25 | < 0.25 | - | - |
| Data synthesized from studies in Wistar rats.[1][2] t(1/2) = half-life, MRT = Mean Residence Time, F = Bioavailability. "Shorter" and "Longer" are relative comparisons based on the findings that t(1/2) and MRT values were larger when administered as sodium escinate. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Stabilization: Immediately transfer the plasma to a clean tube and add formic acid to a final concentration of 0.1% (v/v) to ensure stability.[7]
-
Storage: Vortex the stabilized plasma samples gently and store them at -80°C until analysis. Samples should be analyzed within 30 days of collection.[7]
Protocol 2: Quantification of this compound and Escin IA by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., telmisartan) to an aliquot of the plasma sample.[7]
-
Perform solid-phase extraction (SPE) using C18 cartridges to extract the analytes and remove plasma proteins and other interfering substances.[7]
-
Elute the analytes from the SPE cartridge and evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound, Escin IA, and the internal standard using Multiple Reaction Monitoring (MRM). For escin isomers, a common transition is m/z 1113.8 → 807.6.[7]
-
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Determine the concentrations of this compound and Escin IA in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Workflow for plasma sample handling and analysis.
Caption: In vivo interconversion and metabolism of this compound.
References
- 1. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Escin: An Updated Review of Its Analysis, Pharmacology, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Accelerated Solvent Extraction (ASE) of Saponins
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the parameters of Accelerated Solvent Extraction (ASE) for saponins. It includes troubleshooting advice, frequently asked questions, experimental protocols, and data to streamline your extraction process.
Frequently Asked Questions (FAQs)
Q1: What is Accelerated Solvent Extraction (ASE)? A1: Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a rapid and automated technique for extracting chemical compounds from solid or semisolid samples.[1][2] It utilizes common solvents at elevated temperatures (e.g., 40-200°C) and pressures (e.g., 1500 psi) to enhance extraction efficiency.[3][4] The high pressure keeps the solvents in a liquid state above their normal boiling point, while the high temperature increases the solubility and diffusion rate of target compounds like saponins.[3][5]
Q2: Why is ASE an effective method for extracting saponins? A2: ASE is highly effective for saponin extraction due to several advantages over traditional methods like maceration or Soxhlet extraction.[6] The elevated temperature and pressure accelerate the extraction process, significantly reducing extraction time (often to minutes) and solvent consumption.[1][4] This high-pressure, high-temperature environment promotes better penetration of the solvent into the plant matrix, efficiently breaking cell walls and dissolving the saponins, which can lead to higher extraction yields—sometimes 20-30% more than conventional methods.[5]
Q3: What are the most critical parameters to optimize for ASE of saponins? A3: The most critical parameters that influence the efficiency of saponin extraction are the choice of solvent and its concentration, the extraction temperature, and the static extraction time.[7][8] While pressure is necessary for the technique, it is not considered a critical experimental parameter for adjusting recovery, as its primary role is to maintain the solvent in a liquid state.[9]
Q4: How does temperature affect saponin extraction yield and stability? A4: Temperature is a crucial parameter. Increasing the temperature generally reduces solvent viscosity and enhances the diffusion rate, which can significantly improve the extraction yield of saponins.[5][9][10] However, saponins can be heat-sensitive.[11][12] Excessively high temperatures may lead to the degradation of certain saponin structures, resulting in lower yields or the formation of artifacts.[7][11] Therefore, an optimal temperature must be determined that maximizes extraction without causing degradation, often in the range of 75-125°C.[9]
Q5: What type of solvent should I use for saponin extraction? A5: The ideal solvent should have a polarity that closely matches the target saponins to effectively solubilize them.[9] For saponins, which consist of a nonpolar aglycone and polar sugar chains, aqueous solutions of ethanol or methanol are most commonly used.[13][14] The water content in the alcohol can be adjusted to fine-tune the solvent's polarity. Optimization is key, as different ethanol concentrations can affect both the yield and purity of the extracted saponins.[8][15]
Q6: How many static cycles are needed for a complete extraction? A6: A static cycle involves filling the extraction cell with fresh solvent and allowing it to remain in contact with the sample for the specified static time.[2] For many applications, one to three static cycles are sufficient for a thorough extraction. The purpose of multiple cycles is to introduce fresh solvent, which helps in extracting analytes from complex matrices.[2] The optimal number of cycles should be determined experimentally by analyzing the extract from each cycle to see if a significant amount of saponin is recovered in later cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Saponin Yield | 1. Sub-optimal Temperature: The temperature may be too low for efficient diffusion or too high, causing degradation.[9][11] 2. Incorrect Solvent Polarity: The solvent may not be effectively solubilizing the target saponins.[9] 3. Poor Sample Preparation: Large particle size reduces the surface area available for extraction.[2] 4. Insufficient Static Time: The solvent may not have enough time to penetrate the matrix and dissolve the saponins.[7] 5. Channeling: Poorly packed extraction cell can lead to the solvent bypassing parts of the sample. | 1. Optimize Temperature: Test a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) to find the optimal point before degradation occurs.[9] 2. Adjust Solvent: Vary the ethanol or methanol concentration (e.g., 40%, 60%, 80%) to match saponin polarity.[15][16] 3. Improve Sample Prep: Grind the sample to a fine, consistent powder (e.g., < 1 mm).[2] Mix the sample with a dispersing agent like diatomaceous earth to prevent clumping.[2][17] 4. Increase Static Time: Test longer static times (e.g., 5, 10, 15 minutes) to ensure complete extraction.[3] 5. Properly Pack Cell: Ensure the sample is homogeneously mixed with a dispersant and packed evenly in the cell to avoid voids. |
| Extract Contains Many Impurities | 1. Low Solvent Selectivity: The chosen solvent may be co-extracting a wide range of other compounds along with the saponins.[5] 2. Temperature Too High: Higher temperatures can increase the solubility of undesirable compounds. | 1. Refine Solvent Choice: Adjust the solvent-water ratio to increase selectivity for saponins. A higher ethanol concentration can sometimes increase purity.[8] 2. Lower Temperature: Reduce the extraction temperature. This may slightly decrease the extraction rate but can significantly improve the purity of the final extract. |
| Saponin Degradation | 1. Excessive Temperature: Saponins are often heat-labile and can degrade at very high temperatures.[11] 2. Prolonged Extraction Time: Extended exposure to high temperatures can increase the likelihood of degradation.[7] | 1. Reduce Temperature: Perform extractions at the lowest effective temperature. Start with a baseline of 100°C and adjust downwards if degradation is suspected.[9] 2. Shorten Static Time: Optimize for the shortest static time that still provides a good yield to minimize heat exposure. |
| Inconsistent Results Between Runs | 1. Sample Inhomogeneity: The plant material itself may have variations in saponin content. 2. Inconsistent Sample Packing: Differences in how the extraction cell is packed can affect extraction efficiency. 3. System Issues: Clogged filters or tubing can affect flow and pressure. | 1. Homogenize Sample: Ensure the ground plant material is thoroughly mixed before weighing out portions for extraction. 2. Standardize Packing Method: Develop a consistent protocol for mixing the sample with a dispersant and loading it into the cell. 3. Perform System Maintenance: Regularly clean the ASE system, check for blockages, and replace filters as needed. |
Data on Optimized ASE Parameters for Saponins
The optimal conditions for ASE are highly dependent on the specific plant matrix and the target saponins. The tables below summarize findings from different studies to provide a starting point for method development.
Table 1: Effect of Solvent Concentration on Saponin Yield
| Plant Source | Optimal Ethanol Conc. | Observation | Reference(s) |
| Panax notoginseng | 79-82% | Saponin yield first increases and then decreases as ethanol concentration changes. Purity increases with higher ethanol content. | [8] |
| Cultivated Wild Ginseng | 88.64% | Optimized for the extraction of specific ginsenosides (Rg1, Rb1, Rg3) and total ginsenosides. | [3] |
| Polyscias fruticosa Roots | 40-65% | Saponin yield increased significantly up to 40% ethanol but did not show a significant increase at higher concentrations. | [15] |
| Panax notoginseng Leaves | 40% | The highest saponin extract content was achieved at 40% ethanol and decreased at higher concentrations. | [16] |
Table 2: Effect of Temperature on Saponin Extraction
| Plant Source | Optimal Temperature | Observation | Reference(s) |
| General Applications | 75-125°C | A standard range for most ASE applications; higher temperatures increase diffusion but risk thermal degradation. | [9] |
| Cultivated Wild Ginseng | 106-130°C | Optimal temperature varied depending on whether the target was a sum of specific ginsenosides or total ginsenosides. | [3] |
| Polygonatum kingianum | 50°C | For ultrasonic-assisted extraction, yield increased up to 50°C and then slightly decreased, as higher temperatures aid diffusion. | [10] |
| Ficus deltoidea | 100°C | The percentage yield of water extracts steadily increased with temperature from 40°C to 100°C. | [4] |
Experimental Protocols
General Protocol for Optimizing ASE Parameters for Saponin Extraction
This protocol outlines a systematic approach using a one-factor-at-a-time (OFAT) or Response Surface Methodology (RSM) design.[3]
1. Sample Preparation:
-
Drying: Dry the plant material to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C) or by freeze-drying to prevent saponin degradation.[7]
-
Grinding: Grind the dried material into a fine, homogenous powder (e.g., to pass through a 0.3-0.5 mm sieve).[2][18] This increases the surface area for efficient extraction.
-
Mixing: For each extraction, accurately weigh a portion of the powdered sample (e.g., 2.0 g) and mix it thoroughly with an equal weight of a dispersing agent like diatomaceous earth.[2][17] This prevents the sample from compacting under pressure and ensures even solvent flow.
2. ASE System Setup and Extraction:
-
Cell Loading: Place a filter at the bottom of the appropriate size stainless steel extraction cell (e.g., 34 mL).[17] Load the sample-dispersant mixture into the cell, ensuring it is packed uniformly. Place a second filter on top.
-
Parameter Setting: Program the ASE system with the desired parameters. Set constant parameters first (e.g., Pressure: 1500 psi, Flush Volume: 60%, Static Cycles: 1, Nitrogen Purge: 60 seconds).[3]
-
Variable Optimization:
-
Solvent: Begin by testing different concentrations of aqueous ethanol (e.g., 40%, 60%, 80%, 100% v/v) while keeping temperature (e.g., 100°C) and time (e.g., 10 min) constant.
-
Temperature: Using the best solvent concentration from the previous step, test a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C) while keeping time constant.
-
Static Time: Using the optimal solvent and temperature, vary the static extraction time (e.g., 5, 10, 15, 20, 25 min).
-
3. Post-Extraction Processing:
-
Solvent Evaporation: Collect the extract from the ASE vial. Evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 50°C).[2][3]
-
Quantification: Re-dissolve the dried extract in a known volume of solvent. Analyze the saponin content using an appropriate method, such as High-Performance Liquid Chromatography (HPLC).[7][8]
4. Data Analysis:
-
Plot the saponin yield against each tested parameter to determine the optimal conditions for each factor. For more advanced optimization, use the data to build an RSM model to find the overall optimal conditions.[3]
Visualizations
Below are diagrams created using DOT language to illustrate key workflows and relationships in the ASE process.
References
- 1. Accelerated Solvent Extraction for Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 6. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 7. The extraction process of saponin extract. [greenskybio.com]
- 8. Optimization of the Ethanol Recycling Reflux Extraction Process for Saponins Using a Design Space Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accelerated Solvent Extraction of Antioxidant Compounds from Gardeniae Fructus and Its Acetylcholinesterase Inhibitory and PC12 Cell Protective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Dealing with matrix effects in LC-MS/MS analysis of Isoescin IA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Isoescin IA.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your this compound analysis.
Q1: I am observing poor sensitivity and inconsistent results for this compound in my plasma/serum samples compared to my standards in pure solvent. What could be the cause?
A1: This is a classic sign of ion suppression , a common matrix effect.[1][2] Components in your biological matrix (like phospholipids, salts, and proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal.[1][2]
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A dip in the baseline signal of a continuously infused this compound solution upon injection of a blank matrix extract confirms the presence of ion suppression.[2][3][4]
-
Improve Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider the following:
-
Protein Precipitation (PPT): While quick, PPT is often the least effective at removing matrix components.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing highly polar or non-polar interferences.[5]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for cleaning up complex samples and can significantly reduce matrix effects.[5]
-
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components. This can involve:
-
Modifying the gradient elution profile.
-
Changing the mobile phase composition or pH.
-
Trying a different stationary phase (e.g., a column with a different chemistry).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q2: My calibration curve for this compound in the matrix is non-linear, while the curve in solvent is linear. Why is this happening?
A2: Non-linearity in matrix-based calibration curves can be caused by matrix effects that are concentration-dependent. At different concentrations of your analyte, the co-eluting matrix components might have a varying impact on ionization.
Troubleshooting Steps:
-
Evaluate Different Sample Preparation Techniques: As outlined in Q1, a more rigorous sample cleanup method like SPE can reduce the concentration of interfering compounds, potentially restoring linearity.
-
Dilute the Sample: If sensitivity allows, diluting your sample extract can reduce the concentration of matrix components and minimize their impact on ionization.[6]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to compensate for the matrix effect. This involves using a blank matrix that is free of this compound.
Q3: I am experiencing significant ion enhancement for this compound in my samples. What should I do?
A3: Ion enhancement, while less common than suppression, can also lead to inaccurate quantification. It occurs when co-eluting compounds improve the ionization efficiency of the analyte.
Troubleshooting Steps:
-
Identify the Source: Use post-column infusion to pinpoint the retention time of the enhancing compounds.
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the compounds causing the enhancement.
-
Enhance Sample Cleanup: A more selective sample preparation method, such as a specific SPE protocol, can remove the components responsible for the enhancement.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy and reproducibility of quantitative measurements.[1][6]
Q2: Why is this compound, as a saponin, particularly susceptible to matrix effects?
A2: Saponins like this compound are often extracted from complex biological matrices such as plasma, serum, or tissue homogenates. These matrices contain a high concentration of endogenous compounds like phospholipids, proteins, and salts, which are known to cause significant matrix effects in electrospray ionization (ESI).
Q3: How can I quantitatively assess the extent of matrix effects?
A3: The matrix factor (MF) is a common way to quantify matrix effects. It is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[8][9] A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.
Q5: Can changing the ionization source help in mitigating matrix effects?
A5: Yes, in some cases. Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI), particularly for less polar compounds.[2] If your analyte is amenable to APCI, this could be a viable strategy.
Experimental Protocols
Protocol for Post-Column Infusion Experiment to Identify Matrix Effects
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound in mobile phase (e.g., 100 ng/mL)
-
Blank matrix extract (e.g., plasma extract prepared with your current method)
-
Solvent blank (mobile phase)
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
-
Infusion and Equilibration:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the system to equilibrate until a stable baseline signal for this compound is observed in the mass spectrometer.
-
-
Blank Injection:
-
Inject a solvent blank and acquire data across the entire chromatographic run time. This will serve as your reference baseline.
-
-
Matrix Injection:
-
Inject the blank matrix extract and acquire data.
-
-
Data Analysis:
Data Presentation
Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Methods
| Sample Preparation Method | Mean Peak Area (n=3) in Matrix | Mean Peak Area (n=3) in Solvent | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 45,876 | 125,678 | 0.36 | 64% Suppression |
| Liquid-Liquid Extraction (LLE) | 89,123 | 125,678 | 0.71 | 29% Suppression |
| Solid-Phase Extraction (SPE) | 119,876 | 125,678 | 0.95 | 5% Suppression |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Oral Bioavailability of Isoescin IA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Isoescin IA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability a concern?
A1: this compound is a triterpenoid saponin and an isomer of Escin IA, which are major active components isolated from horse chestnut (Aesculus hippocastanum) seeds.[1] These compounds are known for their anti-inflammatory, anti-edematous, and venotonic properties.[2] However, like many saponins, this compound exhibits very low oral bioavailability, which significantly limits its therapeutic efficacy when administered orally.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
A2: The poor oral absorption of this compound is attributed to several factors:
-
Low aqueous solubility: Saponins often have poor solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Poor membrane permeability: The molecular size and structure of this compound hinder its passage across the intestinal epithelial cell membrane.
-
P-glycoprotein (P-gp) efflux: this compound is likely a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps xenobiotics, including drugs, out of cells and back into the intestinal lumen, thereby reducing net absorption.[3][4]
-
Gastrointestinal degradation: The harsh environment of the GI tract, including acidic pH and enzymatic activity, can lead to the degradation of the compound before it can be absorbed.[1]
-
First-pass metabolism: Metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.[1]
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery:
-
Lipid-Based Formulations: These are among the most effective approaches.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[5][6][7]
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and prevent drug expulsion during storage.
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and facilitating cellular uptake.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of poorly water-soluble drugs.[11][12][13][14]
-
-
Nanotechnology-Based Drug Delivery: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and absorption.[11][15]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can improve its dissolution rate and subsequent absorption.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency and drug loading in lipid-based formulations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids (e.g., glyceryl monostearate, stearic acid, Compritol®) and liquid lipids (for NLCs) to identify one with higher solubilizing capacity for this compound. | Increased drug loading and encapsulation efficiency. |
| Drug expulsion during lipid recrystallization. | For SLNs, consider transitioning to an NLC formulation by incorporating a liquid lipid. The imperfect crystalline structure of NLCs creates more space to accommodate the drug. | Reduced drug expulsion and improved stability of the formulation. |
| Inappropriate surfactant or co-surfactant. | Optimize the type and concentration of surfactant and co-surfactant. A hydrophilic-lipophilic balance (HLB) value appropriate for the chosen lipid is crucial for stable nanoparticle formation. | Improved emulsification and smaller, more stable nanoparticles with higher encapsulation efficiency. |
| Suboptimal formulation process parameters. | Adjust parameters such as homogenization speed and time, ultrasonication frequency and duration, and temperature to optimize nanoparticle formation and drug entrapment. | Formation of smaller, more uniform nanoparticles with higher encapsulation efficiency. |
Problem 2: Inconsistent or low in vitro permeability in Caco-2 cell assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of the formulated this compound in the assay medium. | Ensure that the formulation is adequately dispersed in the transport medium. For lipid-based formulations, the particle size should be in the nanometer range to ensure good dispersion. | Improved availability of dissolved this compound for transport across the Caco-2 monolayer. |
| Active efflux by P-glycoprotein in Caco-2 cells. | Co-administer a known P-gp inhibitor, such as verapamil, with your this compound formulation. | An increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side would confirm P-gp mediated efflux. |
| Compromised integrity of the Caco-2 cell monolayer. | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Ensure TEER values are within the acceptable range for your laboratory (typically >200 Ω·cm²).[16] | Reliable and reproducible permeability data. |
| Cytotoxicity of the formulation. | Conduct a cell viability assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound and formulation excipients used in the permeability study are not toxic to the Caco-2 cells. | Accurate permeability assessment without confounding effects of cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on escin and its isomers, providing a baseline for experimental design and data interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1][17]
| Parameter | Administration Route | This compound Dose | Value |
| Oral Bioavailability (F) | Oral | 4 mg/kg | < 0.25% |
| t1/2 (half-life) | IV (0.5 mg/kg) | Pure this compound | 1.13 ± 0.21 h |
| IV (in sodium escinate) | 0.5 mg/kg | 3.12 ± 0.65 h | |
| MRT (Mean Residence Time) | IV (0.5 mg/kg) | Pure this compound | 1.01 ± 0.17 h |
| IV (in sodium escinate) | 0.5 mg/kg | 3.76 ± 0.71 h | |
| CL (Clearance) | IV (0.5 mg/kg) | Pure this compound | 0.67 ± 0.10 L/h/kg |
| IV (in sodium escinate) | 0.5 mg/kg | 0.21 ± 0.04 L/h/kg | |
| Vd (Volume of distribution) | IV (0.5 mg/kg) | Pure this compound | 0.95 ± 0.12 L/kg |
| IV (in sodium escinate) | 0.5 mg/kg | 1.01 ± 0.19 L/kg | |
| AUC (0-t) | Oral (4 mg/kg) | Pure this compound | 2.58 ± 0.47 µg/Lh |
| IV (0.5 mg/kg) | Pure this compound | 758.3 ± 112.5 µg/Lh |
Table 2: Characterization of Escin-Loaded Lipid Nanoparticles
| Formulation Type | Parameter | Value | Reference |
| Sodium Aescinate SLNs | Average Particle Size | 142.32 ± 0.17 nm | [18] |
| Zeta Potential | 1.60 ± 0.32 mV | [18] | |
| Encapsulation Efficiency | 73.93 ± 4.65% | [18] | |
| Drug Loading | 13.41 ± 1.25% | [18] | |
| Optimized Sodium Aescinate SLNs | Particle Size | 90.7 nm | [19] |
| Encapsulation Efficiency | 76.5% | [19] | |
| Generic Liposomal Formulations | Average Particle Diameter | ~110 - 150 nm | [9][20] |
| Polydispersity Index | < 0.2 | [20] | |
| Encapsulation Efficiency | > 84% | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.
-
Preparation of the Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve a specific amount of this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure (e.g., 500-1500 bar).[6]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of this compound and its formulations.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold.
-
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution or formulation dispersion to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical):
-
To investigate active efflux, perform the transport study in the reverse direction, from the basolateral (donor) to the apical (receiver) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to improving the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing this compound oral bioavailability.
Caption: Overcoming P-glycoprotein mediated efflux with lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Aescin: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.monash.edu [research.monash.edu]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-term Storage Stability of Isoescin IA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods to enhance the stability of Isoescin IA for long-term storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder has been stored at the recommended -20°C, but I am seeing a loss of purity over time. What could be the cause?
A1: While -20°C is the generally recommended storage temperature for solid this compound, degradation can still occur over extended periods. Several factors could contribute to a decrease in purity:
-
Moisture: this compound is susceptible to hydrolysis. Ensure the container is tightly sealed to prevent moisture absorption, especially during temperature fluctuations when opening and closing the freezer. Consider storing the powder under an inert gas like argon or nitrogen.
-
Light Exposure: Photodegradation can be a concern for saponins. Store the powder in an amber vial or a container that is protected from light.
-
Purity of the Initial Material: The stability of this compound can be influenced by the presence of impurities from the extraction and purification process.
Troubleshooting:
-
If you suspect moisture contamination, you can dry the powder under a vacuum.
-
Always allow the container to warm to room temperature before opening to prevent condensation.
-
For highly sensitive experiments, consider re-purifying the this compound before use if it has been stored for a long period.
Q2: I am observing a new peak in my HPLC chromatogram after storing my this compound solution. What is this new peak likely to be?
A2: The most common degradation pathway for this compound in solution is isomerization to its stereoisomer, escin Ia. This conversion is particularly accelerated by heat. It is also possible that hydrolysis of the ester groups on the molecule is occurring, especially if the solution is not at an optimal pH.
Troubleshooting:
-
Peak Identification: The new peak is likely escin Ia. You can confirm this by running a standard of escin Ia if available. The conversion of escin Ia to this compound is more extensive than the reverse.[1]
-
Minimize Isomerization: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -80°C for up to one year to minimize thermal degradation and isomerization.[2] Avoid repeated freeze-thaw cycles.
-
Control pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7) to minimize hydrolysis.
Q3: My this compound solution appears cloudy or has formed a precipitate after storage in the refrigerator. What should I do?
A3: Saponins, including this compound, can have limited aqueous solubility, which is temperature-dependent. Precipitation upon refrigeration is a common issue.
Troubleshooting:
-
Solubility Enhancement: Consider using a co-solvent such as DMSO or ethanol in your aqueous buffer to improve solubility.
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes with triterpenes, which can enhance their water solubility and stability.
-
Re-dissolving: Before use, allow the solution to warm to room temperature and gently vortex or sonicate to see if the precipitate re-dissolves. However, be aware that heating the solution to aid dissolution may accelerate degradation.
Q4: How can I prevent oxidative degradation of my this compound solution?
A4: While not as common as isomerization and hydrolysis, oxidation can contribute to the degradation of saponins.
Troubleshooting:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol may help to prevent oxidative degradation.[3] The optimal concentration of the antioxidant would need to be determined empirically.
-
Inert Atmosphere: Degas your solvent before preparing the solution and store the final solution under an inert gas like nitrogen or argon.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions. Saponins themselves have shown some ferrous ion chelating activity.
Data Presentation: Stability of this compound Under Various Conditions
While specific quantitative kinetic data for the degradation of pure this compound under a wide range of conditions is not extensively available in published literature, the following table summarizes the known stability profile based on available data for this compound and related saponins.
| Condition | Parameter | Observation | Recommendation |
| Temperature | Solid (Powder) | Stable for up to 3 years at -20°C.[2] | Store in a tightly sealed, light-protected container at -20°C. |
| In Solvent | Stable for up to 1 year at -80°C.[2] | Prepare aliquots to avoid freeze-thaw cycles and store at -80°C. | |
| Elevated Temp. | Isomerization to escin Ia is accelerated by heat. | Avoid heating solutions. Prepare solutions fresh and store cold. | |
| pH | High pH (e.g., pH 14) | Rapid hydrolysis of ester groups occurs, especially with heat. | Maintain solutions in a pH range of 4-7. Avoid basic conditions. |
| Acidic pH | Saponin hydrolysis is generally slow at acidic pH (e.g., pH 5.1). | Slightly acidic conditions may be preferable for stability in aqueous solutions. | |
| Light | UV/Visible Light | Saponins can undergo photodegradation. | Store both solid and solution forms in amber vials or otherwise protected from light. |
| Moisture | Humidity | Can lead to hydrolysis of the solid compound. | Store in a desiccated environment or with a desiccant. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve in the solvent for analysis. For solutions, incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general method that can be optimized for your specific instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: Long-Term Stability Study of Solid this compound
-
Sample Preparation: Aliquot sufficient quantities of solid this compound into amber glass vials. Seal the vials tightly.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Recommended: -20°C ± 5°C.
-
-
Testing Schedule:
-
Initial: Test at time 0.
-
Accelerated: Test at 1, 3, and 6 months.
-
Long-term: Test at 3, 6, 9, 12, 18, 24, and 36 months.
-
Recommended: Test annually for 3 years.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways for this compound.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
References
Addressing variability in biological assays with Isoescin IA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoescin IA. The information is designed to help address variability and common issues encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a triterpenoid saponin isolated from the seeds of plants such as Aesculus chinensis (Chinese horse chestnut).[1][2] It is an isomer of Escin IA. A primary, well-documented biological activity of this compound and its related compounds is the inhibition of HIV-1 protease.[1]
Q2: What are the common challenges when working with saponins like this compound in biological assays?
A2: Saponins, due to their amphiphilic nature, can present several challenges in biological assays. These include:
-
Low aqueous solubility: Many saponins have poor solubility in aqueous buffers, which can lead to precipitation and inaccurate concentration calculations.
-
Micelle formation: At concentrations above the critical micelle concentration (CMC), saponins can form micelles, which can affect their interaction with target molecules and lead to non-linear dose-responses.
-
Membrane disruption: Saponins are known to interact with cell membranes, which can cause cytotoxicity or hemolysis in cell-based assays. This can sometimes be misinterpreted as a specific biological effect.
-
Non-specific inhibition: The detergent-like properties of saponins can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). For long-term storage, the stock solution in DMSO should be kept at -80°C. For short-term storage, -20°C is acceptable.[2] Avoid repeated freeze-thaw cycles.
Q4: What is the expected inhibitory concentration of this compound in an HIV-1 protease assay?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on an HIV-1 protease inhibition assay as an example.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | This compound precipitation: The final concentration of DMSO in the assay may be too low to maintain this compound in solution. | Ensure the final DMSO concentration in the assay is sufficient (typically 0.5-1%) and consistent across all wells. Perform a visual inspection of the plate for any signs of precipitation. |
| Inconsistent pipetting: Inaccurate pipetting of the compound, enzyme, or substrate can lead to significant variability. | Use calibrated pipettes and pre-wet the tips before dispensing. For serial dilutions, ensure thorough mixing between each step. | |
| Assay plate issues: Inconsistent well-to-well plate properties can affect fluorescence readings. | Use high-quality, low-binding plates suitable for fluorescence assays. | |
| No or very low inhibition at expected concentrations | Inactive this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of this compound stock solution. Confirm the activity of a positive control inhibitor. |
| Inactive enzyme: The HIV-1 protease may have lost activity. | Use a fresh aliquot of the enzyme and ensure it has been stored and handled correctly. Run a control with no inhibitor to check for maximum enzyme activity. | |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme or the inhibitor. | Verify that the assay buffer composition, pH, and incubation temperature are as specified in the protocol. | |
| High background fluorescence | Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths of the assay. | Run a control with this compound and the assay buffer (without the enzyme and substrate) to measure its intrinsic fluorescence and subtract this from the experimental wells. |
| Contaminated reagents: The assay buffer or other reagents may be contaminated with fluorescent substances. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Non-linear dose-response curve | Micelle formation: At higher concentrations, this compound may form micelles, leading to a plateau or a decrease in the inhibitory effect. | Determine the critical micelle concentration (CMC) of this compound under your assay conditions if possible. Work with concentrations below the CMC. |
| Compound precipitation at high concentrations: As the concentration of this compound increases, it may precipitate out of solution. | Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider reducing the highest concentration in your dilution series. |
Quantitative Data
The following table summarizes the available quantitative data for Escin IA, the isomer of this compound, in an HIV-1 protease inhibition assay. This can be used as a reference for expected outcomes.
| Compound | Assay | Parameter | Value | Reference |
| Escin IA | HIV-1 Protease Inhibition | IC50 | 35 µM | [3] |
| This compound | HIV-1 Protease Inhibition | IC50 | Activity reported, but specific value not provided in the primary literature. | [1] |
Experimental Protocols
Detailed Protocol: Fluorometric HIV-1 Protease Inhibition Assay
This protocol is adapted for screening saponin inhibitors like this compound.
1. Materials and Reagents:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 0.1 M NaCl)
-
This compound
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (ACS grade)
-
96-well black, flat-bottom plates
2. Preparation of Reagents:
-
Assay Buffer: Prepare and adjust the pH to 5.0.
-
HIV-1 Protease Stock: Reconstitute the enzyme in an appropriate buffer as per the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
HIV-1 Protease Working Solution: On the day of the assay, dilute the HIV-1 Protease stock to the desired final concentration in the assay buffer. Keep on ice.
-
Substrate Stock: Dissolve the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM). Aliquot and store at -80°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock in the assay buffer to the desired final concentration.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
3. Assay Procedure:
-
Add 2 µL of the serially diluted this compound or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition) to the wells of the 96-well plate.
-
Add 178 µL of the HIV-1 Protease working solution to each well.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
For each concentration of this compound, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate with DMSO))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for HIV-1 Protease Inhibition Assay.
Potential Signaling Pathway Modulation by Saponins
Note: The following diagram illustrates a general mechanism by which some saponins have been shown to modulate the mTOR and ERK signaling pathways. The direct effect of this compound on these pathways requires further specific investigation.
Caption: Potential modulation of mTOR and ERK pathways by saponins.
Troubleshooting Logic
Caption: Troubleshooting workflow for assay variability.
References
Technical Support Center: Optimization of Escin Extraction using Derringer's Desirability Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of escin from horse chestnut seeds (Aesculus hippocastanum) using Derringer's desirability function. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Derringer's desirability function and why is it used for optimizing escin extraction?
A1: Derringer's desirability function is a multi-response optimization technique that allows for the simultaneous optimization of several response variables.[1][2] In escin extraction, we often want to maximize the yield while potentially minimizing other factors like extraction time or solvent consumption. This method converts each response (e.g., yield, purity) into a "desirability score" ranging from 0 (completely undesirable) to 1 (completely desirable).[2][3] These individual desirability scores are then combined into a single overall desirability value.[1] By maximizing this overall desirability, we can find the optimal set of experimental conditions that provides the best possible balance between all our objectives.[3] This is more efficient than optimizing one variable at a time, as it considers the interactions between different factors.[4]
Q2: What are the most critical parameters to consider when optimizing escin extraction?
A2: Based on experimental studies, the most influential factors in escin extraction are typically:
-
Temperature: Higher temperatures can increase the solubility of escin and the efficiency of the extraction process. However, excessively high temperatures can lead to the degradation of the target compound.[4][5]
-
Solvent Flow Rate (in continuous extraction systems): The flow rate of the solvent affects the contact time between the solvent and the plant material. A lower flow rate may allow for more complete extraction but will increase the overall extraction time.[4]
-
Extraction Time: Longer extraction times generally lead to higher yields, but there is a point of diminishing returns after which the yield may plateau or even decrease due to degradation.[4][5]
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol percentage in water) are crucial for selectively extracting escin while minimizing the co-extraction of impurities.[1][4] 50% ethanol is often cited as a selective solvent for escin.[1]
Q3: Can I use a different extraction method, like ultrasound-assisted extraction (UAE), with the desirability function?
A3: Yes, the desirability function is a versatile optimization tool that can be applied to various extraction methods, including ultrasound-assisted extraction (UAE).[3] For UAE, you would identify the key parameters to optimize, such as ultrasonic power, extraction time, temperature, and solvent-to-solid ratio.[6][7] A design of experiments (DoE) would be conducted to gather data on how these parameters affect your responses (e.g., escin yield). This data would then be used to build a model and apply the desirability function to find the optimal UAE conditions.[3][6]
Q4: What are the common impurities I might encounter in my escin extract?
A4: Escin extracts are complex mixtures and can contain other co-extracted compounds from the horse chestnut seeds.[5] Common impurities include:
-
Fatty oils: Horse chestnut seeds have a high fatty oil content, which can be co-extracted, especially with less polar solvents.[1]
-
Flavonoids and Tannins: These are other classes of phytochemicals present in the plant material that can be extracted along with escin.[5][8]
-
Other Saponins: Escin itself is a mixture of triterpene saponins. There are different isomers of escin (e.g., α-escin and β-escin) and other related saponins that may be present.[9]
Troubleshooting Guides
Low Escin Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the horse chestnut seeds are ground to a fine, homogeneous powder to maximize the surface area for extraction.[9] |
| Suboptimal Extraction Parameters | Even with an optimized method, variations in raw material can affect the outcome. Re-evaluate the key parameters (temperature, time, solvent concentration) with a small-scale experiment. The optimal temperature has been reported to be around 45°C.[4] |
| Inappropriate Solvent-to-Solid Ratio | A low solvent-to-solid ratio may result in incomplete extraction. Ensure there is enough solvent to fully saturate the plant material.[5] A common starting point is a 5:2 solvent-to-drug ratio.[9] |
| Degradation of Escin | Escin can degrade at high temperatures. Ensure your extraction temperature does not significantly exceed the optimized value.[5] |
| Issues with Quantification Method | Inaccurate quantification will lead to an incorrect assessment of yield. Verify your HPLC method with a certified reference standard and ensure proper sample preparation. |
HPLC Analysis Issues
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between escin and the stationary phase, or column degradation. | Adjust the mobile phase pH to ensure escin is in a single ionic form. Use a new column or a guard column to protect the analytical column.[10] |
| Ghost Peaks (Unexpected Peaks) | Contamination in the mobile phase, solvent lines, or carryover from a previous injection. | Use fresh, high-purity HPLC-grade solvents. Flush the system thoroughly. Run a blank injection to identify the source of the ghost peak.[11][12] |
| Retention Time Shifts | Inconsistent mobile phase composition, fluctuating column temperature, or pump malfunction. | Prepare fresh mobile phase and degas it properly. Use a column oven for stable temperature control. Check the pump for leaks or pressure fluctuations.[10][13] |
| Split Peaks | Issue with the injector, a partially blocked frit, or a void in the column packing. | Clean or replace the injector rotor seal. Back-flush the column to remove any blockages. If the problem persists, the column may need to be replaced.[14] |
Purification and Isolation Problems
| Problem | Potential Cause | Solution |
| Escin Precipitation during Extraction/Concentration | Escin has limited solubility in certain solvents or at high concentrations. | Ensure the alcohol percentage of your solvent is appropriate to keep the escin complex in solution (e.g., increasing from 50% to 65% ethanol for further processing).[1] When concentrating the extract, do so carefully and consider performing it at a controlled temperature.[1] |
| Co-elution of Impurities during Chromatography | The chosen stationary and mobile phases are not providing adequate separation. | Optimize the chromatographic method by trying different solvent systems or gradients. Consider using a different type of chromatography (e.g., different stationary phase). |
| Low Recovery from Purification Column | Escin is irreversibly binding to the column matrix, or the elution buffer is not strong enough. | Check the pH and ionic strength of your buffers. Ensure the elution buffer is strong enough to displace the bound escin.[15][16] |
Data Presentation
Table 1: Experimental Design and Results for the Optimization of Escin Extraction
This table summarizes the full factorial design (FFD) and the corresponding experimental results for the extraction yield of escin, as reported in the literature.[4]
| Run | Temperature (°C) | Flow Rate (ml/min) | Time (h) | Extraction Yield (%) |
| 1 | 25 | 125 | 3 | 25.34 |
| 2 | 45 | 125 | 3 | 49.67 |
| 3 | 25 | 345 | 3 | 20.11 |
| 4 | 45 | 345 | 3 | 38.99 |
| 5 | 25 | 125 | 6 | 30.22 |
| 6 | 45 | 125 | 6 | 45.33 |
| 7 | 25 | 345 | 6 | 28.99 |
| 8 | 45 | 345 | 6 | 40.12 |
| 9 | 35 | 235 | 4.5 | 39.87 |
| 10 | 35 | 235 | 4.5 | 39.91 |
| 11 | 35 | 235 | 4.5 | 39.85 |
Table 2: Optimal Conditions for Escin Extraction Determined by Derringer's Desirability Function
| Parameter | Optimal Value |
| Temperature | 45°C |
| Flow Rate | 125 ml/min |
| Extraction Time | 3 h |
| Predicted Extraction Yield | 49.99% |
| Experimental Extraction Yield | 49.999 ± 0.67% |
Data sourced from Vujic et al. (2013).[4]
Experimental Protocols
Protocol for Extraction of Escin from Horse Chestnut Seeds
This protocol is based on the methods described for optimizing escin extraction.[4][9]
-
Sample Preparation:
-
Dry the horse chestnut seeds at room temperature.
-
Grind the dried seeds into a fine powder using a cyclone mill.
-
Pass the powder through a sieve to ensure a uniform particle size.[9]
-
-
Extraction:
-
Use a laboratory extractor system.
-
Treat the powdered horse chestnut seeds with 67% (v/v) ethanol. The ratio of drug to extractant should be 2:5.[9]
-
Set the extraction parameters (temperature, flow rate, and time) according to your experimental design. For the optimal yield based on the provided data, use a temperature of 45°C, a flow rate of 125 ml/min, and an extraction time of 3 hours.[4]
-
-
Post-Extraction:
-
Collect the extract.
-
If necessary, concentrate the extract under reduced pressure to remove the solvent.
-
The resulting crude extract can then be quantified for escin content or taken for further purification.
-
Protocol for Quantification of Escin using HPLC
This is a general HPLC protocol for the quantification of β-escin, which can be adapted as needed.[9]
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh a certified standard of β-escin.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh the dried escin extract.
-
Dissolve the extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Quantify the amount of escin in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for optimizing escin extraction using Derringer's desirability function.
Caption: Logical relationship of Derringer's desirability function for multi-response optimization.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The process of extracting escin from horse chestnut extract. [greenskybio.com]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. m.elewa.org [m.elewa.org]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. uhplcs.com [uhplcs.com]
- 14. youtube.com [youtube.com]
- 15. neb.com [neb.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
Validation & Comparative
A Head-to-Head Comparison of α-Escin and β-Escin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of α-escin and β-escin, the two primary isomers of escin, a complex mixture of triterpenoid saponins extracted from the horse chestnut tree (Aesculus hippocastanum).
Escin is well-documented for its potent anti-inflammatory, anti-edematous, venotonic, and anticancer properties. While both α-escin and β-escin contribute to these effects, scientific literature consistently indicates that β-escin is the more pharmacologically active isomer [1][2][3][4]. This difference in bioactivity is attributed to the structural variation between the two molecules. In β-escin, the acetyl group is located at the C-22 position, whereas in α-escin (isoescin), it is at the C-28 position[5]. This seemingly minor structural difference significantly impacts their physicochemical properties, such as solubility and hemolytic index, which in turn influences their biological actions[6].
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways to facilitate a deeper understanding of the distinct and overlapping bioactivities of α-escin and β-escin.
Data Presentation: A Comparative Overview
While the consensus points to β-escin's superior bioactivity, direct quantitative comparisons in the form of IC50 values or other metrics from single, comparative studies are scarce in publicly available literature. The following tables summarize the known characteristics and available quantitative data, primarily focusing on β-escin due to the limited data on α-escin.
Table 1: Physicochemical and General Bioactivity Comparison
| Property | α-Escin | β-Escin | Reference(s) |
| Structure | Acetyl group at C-28 | Acetyl group at C-22 | [5] |
| Solubility in Water | More soluble | Less soluble | [2] |
| Hemolytic Index | Lower | Higher | [6] |
| General Bioactivity | Less active | More pharmacologically active | [1][2][3] |
Table 2: Anticancer Activity of β-Escin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h | Reference(s) |
| C6 | Glioma | 23 | 16.3 | [7] |
| A549 | Lung Adenocarcinoma | 14 | 11.3 | [7] |
| LoVo | Colon Adenocarcinoma | Not specified | >80 (crystalline), ~40 (amorphous), ~30 (sodium) | [8] |
| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | Not specified | >80 (crystalline), ~40 (amorphous), ~30 (sodium) | [8] |
Key Bioactivities and Underlying Mechanisms
Anti-Inflammatory and Anti-Edematous Effects
Both escin isomers exhibit anti-inflammatory and anti-edematous properties, which are central to their therapeutic use in conditions like chronic venous insufficiency[1][9]. The primary mechanism involves the inhibition of pro-inflammatory signaling pathways and a reduction in vascular permeability[10][11].
NF-κB Signaling Pathway: A crucial regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a key target of escin. β-escin has been shown to suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6[12][13][14]. This inhibitory action is believed to be a cornerstone of its anti-inflammatory effects.
Anticancer Activity
β-escin has demonstrated significant anticancer effects in various cancer cell models[7][8]. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors)[12][15].
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. β-escin has been identified as a novel inhibitor of the STAT3 signaling pathway. By blocking STAT3 activation, β-escin can downregulate the expression of various genes involved in tumor growth and survival.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemolysis by Saponin Is Accelerated at Hypertonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoescin IA and Other Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Isoescin IA, a prominent triterpenoid saponin, against other compounds in its class. Triterpenoid saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities, making them a focal point in therapeutic research. This document synthesizes experimental data on their anti-inflammatory, anti-edema, and cytotoxic properties to offer a comparative perspective for research and development.
Introduction to Triterpenoid Saponins
Triterpenoid saponins are glycosides featuring a triterpenoid aglycone linked to one or more sugar chains. Their amphiphilic nature underlies their biological effects, which include membrane permeabilization and modulation of cellular signaling pathways.[1] this compound is an isomer of Escin Ia, both of which are major constituents of the saponin mixture known as escin, extracted from horse chestnut (Aesculus hippocastanum).[2][3] While structurally similar, the seemingly minor difference in the position of an acetyl group significantly impacts their biological efficacy, with β-escin (comprising Escin Ia and Ib) generally considered more potent than α-escin (comprising this compound and Ib).[2][4]
This guide will compare the biological activities of escin isomers with other notable triterpenoid saponins such as Ginsenoside Rg3 from Panax ginseng, and various saponins from Polygala japonica.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the quantitative data on the anti-inflammatory, anti-edema, and cytotoxic activities of selected triterpenoid saponins. It is important to note that direct comparative studies for this compound are limited; therefore, data for the more active β-escin are presented as a key comparator.
Table 1: Comparative Anti-inflammatory and Anti-edema Activity
| Compound/Extract | Assay | Dose | Inhibition of Edema (%) | Reference Compound | Inhibition by Reference (%) | Source(s) |
| β-Escin | Carrageenan-induced paw edema (rat) | 1.8 mg/kg | Significant inhibition (qualitative) | Dexamethasone | Not specified | [5] |
| Saponins from Polygala japonica | Carrageenan-induced paw edema (mouse) | Not specified | Significant | Not specified | Not specified | [6] |
| Quillaja saponaria Saponin Extract | Carrageenan-induced paw edema (mouse) | 20 mg/kg | 38.59 | Indomethacin (10 mg/kg) | 55 | [7] |
| Indomethacin | Carrageenan-induced paw edema (rat) | 0.66-2 mg/kg | Significant inhibition | - | - | [8] |
| Sodium Salicylate | Carrageenan-induced paw edema (rat) | 100-300 mg/kg | Significant inhibition | - | - | [8] |
| Curcumin | Carrageenan-induced paw edema (rat) | 200-400 mg/kg | 53.85 - 58.97 | Indomethacin (10 mg/kg) | 46.87 - 65.71 | [9] |
Table 2: Comparative Cytotoxic Activity (IC50 values in µM)
| Compound | A549 (Lung) | C6 (Glioma) | Jurkat (Leukemia) | GBC (Gallbladder) | LoVo (Colon) | Source(s) |
| β-Escin | 14 µg/mL | 23 µg/mL | - | - | - | [10] |
| β-Escin (crystalline) | - | - | - | - | > 10 µg/mL | [11] |
| β-Escin (amorphous) | - | - | - | - | 7.5 µg/mL | [11] |
| β-Escin (sodium) | - | - | - | - | 5.0 µg/mL | [11] |
| Ginsenoside Rh2 | - | - | ~35 | - | - | [12] |
| Ginsenoside Rg3 | - | - | ~90 | ~100 | - | [12][13] |
Note: IC50 is the half-maximal inhibitory concentration.
Mechanisms of Action: A Focus on Anti-inflammatory Pathways
Triterpenoid saponins exert their anti-inflammatory effects through various mechanisms, with the modulation of the NF-κB signaling pathway being a key target.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Many triterpenoid saponins, including escin, have been shown to inhibit the activation of NF-κB.[5] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.
Caption: NF-κB signaling pathway and points of inhibition by triterpenoid saponins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of the saponin).
-
Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, C6) are seeded in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Conclusion
The available data indicates that triterpenoid saponins are a promising class of compounds with significant anti-inflammatory and cytotoxic activities. While β-escin demonstrates potent effects, further research is warranted to fully elucidate the specific activity profile of its isomer, this compound. The presented data and protocols offer a foundation for researchers to design and conduct comparative studies to better understand the structure-activity relationships within this diverse and therapeutically relevant class of natural products.
References
- 1. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative pharmacokinetics and bioavailability of escin Ia and this compound after administration of escin and of pure escin Ia and this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Isoescin IA and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Isoescin IA, a major active saponin derived from horse chestnut seeds, and commonly used synthetic anti-inflammatory drugs. Due to the limited availability of in vivo studies on purified this compound, this comparison primarily utilizes data from studies on "escin," a natural mixture of triterpene saponins where β-escin (containing escin Ia, a precursor to this compound) is the principal active component. This data serves as a valuable proxy for understanding the potential therapeutic efficacy of this compound.
Quantitative Efficacy Comparison
The following tables summarize the in vivo anti-inflammatory effects of escin compared to synthetic drugs in various animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is the most common model for assessing acute inflammation. The data below shows the percentage inhibition of paw edema at different time points after induction.
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) - 2h | Inhibition of Edema (%) - 3h | Inhibition of Edema (%) - 4h | Inhibition of Edema (%) - 5h | Inhibition of Edema (%) - 6h |
| Escin | 1.8 (i.v.) | - | - | Significant Inhibition[1] | Significant Inhibition[1] | Significant Inhibition[1] |
| Escin | 10 (p.o.) | - | Significant Inhibition[2] | Significant Inhibition[2] | Significant Inhibition[2] | Significant Inhibition[2] |
| Dexamethasone | 4.0 (i.g.) | - | - | Significant Inhibition[1] | - | Significant Inhibition[1] |
| Dexamethasone | 6.0 (p.o.) | Significant Inhibition[2] | Significant Inhibition[2] | Significant Inhibition[2] | Significant Inhibition[2] | Significant Inhibition[2] |
| Diclofenac | 6.0 (i.g.) | Significant Inhibition[3] | Significant Inhibition[3] | Significant Inhibition[3] | Significant Inhibition[3] | Significant Inhibition[3] |
| Indomethacin | 5.0 (p.o.) | Significant Inhibition[4] | Significant Inhibition[4] | - | - | - |
| Indomethacin | 10 (p.o.) | 87.3%[5] | - | - | - | - |
Note: "i.v." denotes intravenous administration, "p.o." denotes oral administration, and "i.g." denotes intragastric administration. Dashes indicate data not available in the cited sources.
Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate topical and systemic anti-inflammatory activity.
| Treatment | Dose | Route | Inhibition of Edema (%) |
| Escin Gel | - | Topical | Significant Inhibition |
| Dexamethasone Acetate Cream | - | Topical | Significant Inhibition |
| Indomethacin | 10 mg/kg | Oral | Significant Inhibition[6] |
Adjuvant-Induced Arthritis in Rats
This model mimics chronic inflammation seen in rheumatoid arthritis.
| Treatment | Dose (mg/kg/day) | Effect on Paw Swelling |
| Escin | 5 or 10 | Significant Inhibition (in combination with prednisone)[7][8] |
| Prednisone | 2 | Significant Inhibition (in combination with escin)[7][8] |
| Dexamethasone | - | Standard drug, showed significant immunosuppressive effects[5] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used protocol assesses the efficacy of anti-inflammatory drugs against acute inflammation.[2][3][9]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compound (this compound or synthetic drug) or vehicle is administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection (e.g., 1 hour prior).
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control (vehicle-treated) group.
Croton Oil-Induced Ear Edema
This protocol is employed to evaluate the anti-inflammatory effects of substances on topical inflammation.[10][11][12][13]
-
Animal Model: Mice are commonly used for this assay.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear. The left ear serves as a control and receives the solvent only.
-
Drug Administration: The test substance can be applied topically to the ear or administered systemically (e.g., orally) before the application of croton oil.
-
Measurement of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the mean edema of the treated group with that of the control group.
Adjuvant-Induced Arthritis
This protocol models chronic inflammation and is particularly relevant for studying drugs for autoimmune diseases like rheumatoid arthritis.[7][14][15]
-
Animal Model: Typically, Lewis or Wistar rats are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of the right hind paw.
-
Drug Administration: Treatment with the test compound or a standard drug (e.g., prednisone, dexamethasone) is usually initiated after the onset of arthritis (e.g., day 13) and continued for a specific period (e.g., until day 28).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, arthritic index (a scoring system based on the inflammation of multiple joints), histological examination of the joints for synovial inflammation and bone erosion, and radiographic analysis.
-
Evaluation of Efficacy: The efficacy of the treatment is determined by the reduction in paw swelling, arthritic score, and the amelioration of histological and radiographic changes compared to the untreated arthritic group.
Signaling Pathways and Mechanisms of Action
Glucocorticoid-like Activity and NF-κB Inhibition
A significant body of evidence suggests that escin exerts its anti-inflammatory effects through a glucocorticoid-like mechanism, which involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central regulator of inflammation.
Caption: Glucocorticoid-like mechanism of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound like this compound.
References
- 1. escin-exerts-synergistic-anti-inflammatory-effects-with-low-doses-of-glucocorticoids-in-vivo-and-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 6. researchgate.net [researchgate.net]
- 7. Combined treatment with low dose prednisone and escin improves the anti-arthritic effect in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ethanol extract of Angelica gigas inhibits croton oil-induced inflammation by suppressing the cyclooxygenase - prostaglandin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phcog.com [phcog.com]
- 15. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of action of Isoescin IA in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoescin IA, a triterpenoid saponin, is a member of the escin family of compounds naturally found in sources like the horse chestnut tree (Aesculus hippocastanum)[1][2]. Saponins, as a class of phytochemicals, are gaining increasing attention in oncology for their potential anticancer properties[2]. This guide provides a comparative overview of the mechanism of action of this compound in different cell lines, drawing upon available experimental data for the broader escin family to contextualize its potential activities. The primary mechanisms of action for this class of compounds involve the induction of apoptosis (programmed cell death) and modulation of key signaling pathways that govern cell survival and proliferation.
Data Presentation: Cytotoxicity of Escin Isomers
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data for the broader "escin" mixture and its major components provide valuable insights. It is generally reported that β-escins (which include Escin Ia) are more biologically active than α-escins (which include this compound)[1][3]. The following table summarizes representative IC50 values for escin in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| Pancreatic Cancer Cells | Pancreatic Cancer | Escin | 10-20 | [1] |
| MCF-7 | Breast Cancer | Escin | ~27.32 µg/ml (at 48h) | [4] |
| A549 | Lung Cancer | Escin | ~31.77 µg/ml (at 48h) | [4] |
| HepG2 | Liver Cancer | Escin | ~53.05 µg/ml (at 48h) | [4] |
| HeLa | Cervical Cancer | Escin | ~31.01 µg/ml (at 48h) | [4] |
Note: The IC50 values for "Escin" typically represent a mixture of isomers. Further research is required to determine the precise cytotoxic profile of purified this compound.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which escins, including likely this compound, exert their anti-cancer effects is through the induction of apoptosis. This process is often mediated by the intrinsic or mitochondrial pathway.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: The activation of a cascade of cysteine proteases, centrally involving caspase-9 and the executioner caspase-3.
-
PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.
Signaling Pathway Modulation
The pro-apoptotic effects of saponins are often linked to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and death. The PI3K/Akt/mTOR pathway is a key survival pathway that is frequently dysregulated in cancer. Inhibition of this pathway is a common mechanism for anti-cancer compounds.
Experimental Workflow for Validating Mechanism of Action
Caption: Experimental workflow for validating the mechanism of action of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound and control cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Conclusion
The available evidence suggests that this compound, as a member of the escin family, likely exerts anti-cancer effects through the induction of apoptosis, primarily via the mitochondrial pathway. This process is potentially regulated by the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. However, to fully validate the mechanism of action of this compound, further research is imperative. This includes comprehensive studies to determine its specific IC50 values across a panel of cancer cell lines, direct comparative analyses with other saponins and standard chemotherapeutic drugs, and detailed molecular studies to elucidate the precise signaling cascades it modulates. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies, which are essential for the future development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoescin IA's Anti-HIV Activity Against Established Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV activity of Isoescin IA, a natural triterpenoid saponin, with commercially available and widely used HIV protease inhibitors. The data presented is compiled from published experimental findings to offer an objective overview for researchers in the field of virology and drug discovery.
Executive Summary
This compound, isolated from the seeds of Aesculus chinensis, has demonstrated inhibitory activity against HIV-1 protease.[1] This guide benchmarks its efficacy, represented by the closely related compound Escin Ia, against leading FDA-approved HIV protease inhibitors: Lopinavir, Ritonavir, Atazanavir, and Darunavir. These established drugs are a cornerstone of highly active antiretroviral therapy (HAART). The comparison highlights the significant potency of the approved inhibitors, which exhibit activity in the nanomolar range, whereas Escin Ia's activity is in the micromolar range. This suggests that while natural compounds like this compound offer interesting scaffolds for further development, substantial medicinal chemistry efforts would be required to match the potency of current clinical agents.
Data Presentation: In Vitro Anti-HIV-1 Protease Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Escin Ia and four FDA-approved HIV protease inhibitors against HIV-1 protease. A lower IC50 value indicates greater potency.
| Compound | Type | IC50 (nM) | Source(s) |
| Escin Ia | Triterpenoid Saponin | 35,000 | [2][3][4] |
| Lopinavir | Peptidomimetic | 6.5 | [5] |
| Ritonavir | Peptidomimetic | 6,690 | [6][7] |
| Atazanavir | Aza-peptidomimetic | 2.6 - 5.1 | |
| Darunavir | Non-peptidic | 3 - 6 | [8] |
Mechanism of Action: HIV Protease Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This maturation step is essential for the production of infectious virions. Protease inhibitors, including this compound and the compared drugs, act by binding to the active site of the HIV-1 protease, thereby preventing the cleavage of the Gag-Pol polyprotein. This results in the release of immature, non-infectious viral particles.
Experimental Protocols
The determination of anti-HIV-1 protease activity is commonly performed using a fluorogenic assay. This in vitro method provides a quantitative measure of a compound's ability to inhibit the enzyme.
Fluorogenic HIV-1 Protease Inhibition Assay
Objective: To determine the concentration at which a test compound inhibits 50% of HIV-1 protease activity (IC50).
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate: A synthetic peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 5.0)
-
Test Compound (this compound or other inhibitors)
-
Positive Control (e.g., a known protease inhibitor like Pepstatin A)
-
Negative Control (e.g., DMSO, the solvent for the test compound)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
The test compound and positive control are serially diluted to various concentrations in the assay buffer.
-
Recombinant HIV-1 protease is diluted to a working concentration in the assay buffer.
-
The fluorogenic substrate is diluted to its working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, the diluted test compounds, positive control, and negative control are added to their respective wells.
-
The diluted HIV-1 protease solution is then added to all wells except the substrate control wells.
-
The plate is incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Enzymatic Reaction:
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The plate is immediately placed in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Fluorescence intensity is measured kinetically over a period of time (e.g., 1-3 hours) at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.
-
The rate of increase in fluorescence corresponds to the rate of substrate cleavage by the protease.
-
-
Data Analysis:
-
The rate of reaction is calculated for each well.
-
The percentage of inhibition for each concentration of the test compound is determined relative to the negative control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The comparative data clearly indicates that while this compound exhibits anti-HIV-1 protease activity, its potency is significantly lower than that of the established protease inhibitors Lopinavir, Ritonavir, Atazanavir, and Darunavir. The nanomolar efficacy of these approved drugs is a result of extensive structure-activity relationship (SAR) studies and optimization. Nevertheless, the triterpenoid saponin scaffold of this compound may serve as a valuable starting point for the design of novel anti-HIV agents. Further research could focus on synthetic modifications to enhance its binding affinity to the HIV-1 protease active site. The experimental protocol detailed in this guide provides a robust framework for such future investigations.
References
- 1. This compound | HIV Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lopinavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 6. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Isoescin IA and its related isomers, supported by experimental data. The information presented is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Executive Summary
This compound and its related isomers, primarily Escin Ia, are triterpenoid saponins that have demonstrated significant cytotoxic activity against various cell lines. Experimental evidence suggests that the stereochemistry of these isomers plays a crucial role in their biological activity. Generally, escin isomers exhibit greater cytotoxicity compared to their isoescin counterparts. The primary mechanism of action appears to involve the induction of apoptosis through pathways that include the inhibition of heat shock proteins and modulation of the Bcl-2 family of proteins, leading to caspase activation. This guide synthesizes the available quantitative data on their cytotoxic effects and details the experimental methodologies used for their evaluation.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and its related isomers have been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell viability. While comprehensive data across a wide range of cancer cell lines is still emerging, a notable study investigated the effects of four isomeric escins on human kidney (HK-2) cells.
| Compound | Cell Line | IC50 (µM) - Approximate | Assay | Reference |
| Escin Ia | HK-2 | Most potent of the four isomers | Cell Viability Assay | [1] |
| Escin Ib | HK-2 | Less potent than Escin Ia | Cell Viability Assay | [1] |
| This compound | HK-2 | Less potent than Escin Ia | Cell Viability Assay | [1] |
| Isoescin Ib | HK-2 | Less potent than Escin Ia | Cell Viability Assay | [1] |
Note: A study reported that four isomeric escins, including this compound, severely decreased the cell viability of human kidney (HK-2) cells, with Escin Ia showing the most significant effect.[1] Precise IC50 values from this study require further investigation.
It is a generally accepted notion in the literature that escins are more cytotoxic than their isoescin isomers.[2][3][4] This difference in activity is attributed to the structural variations between the isomers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of this compound and its isomers.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol used for determination of cytotoxicity in HK-2 cells:
-
Cell Seeding: HK-2 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Escin Ia, Escin Ib, this compound, and Isoescin Ib for a specified period.
-
MTT Incubation: After treatment, the medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and the insoluble formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Hemolytic Activity Assay
This assay is used to determine the lytic effect of the compounds on red blood cells, which is an indicator of general cytotoxicity.
General Protocol:
-
Red Blood Cell Preparation: A suspension of red blood cells (e.g., from bovine blood) is prepared and washed with a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Compound Incubation: The red blood cell suspension is incubated with various concentrations of the test compounds for a defined period at 37°C.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis, e.g., using Triton X-100) and a negative control (0% lysis, buffer only). The concentration that causes 50% hemolysis (HC50) is then determined.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound and its isomers are mediated through specific signaling pathways, primarily leading to apoptosis. The experimental workflow for assessing cytotoxicity follows a standardized procedure.
Experimental workflow for MTT-based cytotoxicity assessment.
A key mechanism of cytotoxicity for escin isomers involves the inhibition of heat shock proteins (HSPs), such as HSP70 and HSP90. This inhibition disrupts cellular homeostasis and can trigger apoptosis.
Proposed signaling pathway for escin-induced cytotoxicity.
Conclusion
The available data indicates that this compound and its isomers are potent cytotoxic agents, with the escin forms generally exhibiting higher activity than the isoescin forms. Their mechanism of action, involving the inhibition of heat shock proteins and induction of apoptosis, makes them interesting candidates for further investigation in cancer research. To provide a more definitive comparison, future studies should focus on generating comprehensive IC50 data for each isomer across a standardized panel of cancer cell lines. This will enable a more robust structure-activity relationship analysis and guide the selection of the most promising compounds for preclinical development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoescin IA Content in Different Aesculus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isoescin IA content across various Aesculus species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for phytochemical analysis and drug discovery initiatives centered on the therapeutic potential of horse chestnut saponins.
Executive Summary
This compound, a prominent triterpenoid saponin found in the seeds of Aesculus species, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and anti-edematous effects. The concentration of this bioactive compound, however, varies considerably among different species of the Aesculus genus. This guide presents a comparative overview of this compound content in several Aesculus species, including Aesculus hippocastanum, Aesculus chinensis, and Aesculus indica. Due to the limited availability of specific quantitative data for this compound in all species, this guide also includes information on total aescin content where applicable, providing a broader context for comparison. Detailed experimental protocols for extraction and quantification are provided to ensure reproducibility and facilitate further research. Additionally, a proposed anti-inflammatory signaling pathway for escins, including this compound, is illustrated to aid in understanding their mechanism of action.
Quantitative Comparison of this compound and Total Aescin Content
The following table summarizes the available quantitative data for this compound and total aescin content in the seeds of different Aesculus species. It is important to note that the extraction and analytical methods can influence the reported values, and direct comparisons should be made with caution.
| Species | This compound Content | Total Aescin Content | Part Analyzed | Reference |
| Aesculus hippocastanum | 19.61% of enriched extract | Not specified | Seed | [1] |
| Aesculus chinensis | 0.93% of raw material | 4.29% (sum of four major saponins) | Seed | [1] |
| Aesculus indica | Not specified | 13.4% (w/w) | Seed | [2] |
| Aesculus wilsonii | Presence confirmed, but not quantified | Not specified | Seed | [3] |
| Aesculus turbinata | Presence confirmed, but not quantified | Not specified | Seed |
Note: The content of this compound in Aesculus hippocastanum is reported as a percentage of an enriched saponin extract, which will be higher than the percentage in the raw seed material. For Aesculus chinensis, the value is reported relative to the weight of the raw seed material. A study on Aesculus wilsonii confirmed the presence of major escins including isoescins, but did not provide quantitative data. Research on Aesculus turbinata has focused on identifying escin derivatives after processing, without reporting the initial this compound content.
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of this compound. The following are summaries of protocols employed in key studies.
Accelerated Solvent Extraction (ASE) and HPLC-DAD for Aesculus chinensis Seeds
This method was utilized for the quantification of four major saponins, including this compound, in the seeds of Aesculus chinensis.[1]
-
Sample Preparation: The dried seeds were pulverized into a fine powder.
-
Extraction (ASE):
-
Solvent: 70% Methanol
-
Temperature: 120°C
-
Static Time: 7 minutes
-
Pressure: 1500 psi
-
Cycles: 2
-
-
Quantification (HPLC-DAD):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 203 nm
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
-
Ultrasonic Extraction and HPLC-DAD for Aesculus hippocastanum Seeds
This protocol was employed for the analysis of major saponins in the endosperm and skin of Aesculus hippocastanum seeds.
-
Sample Preparation: The seeds were separated into endosperm and skin, which were then dried and powdered.
-
Extraction (Ultrasonic):
-
Solvent: 70% Methanol
-
Temperature: 80°C
-
Time: 4 hours in an ultrasonic bath.
-
-
Quantification (HPLC-DAD):
-
Column: C18 column
-
Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 210 nm
-
Quantification: Based on a calibration curve of a standard.
-
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes and mechanisms involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of escins.
Caption: Logical relationship of available data for different Aesculus species.
Conclusion and Future Directions
This comparative guide highlights the variability of this compound content among different Aesculus species for which data is available. Aesculus hippocastanum and Aesculus chinensis have been shown to be significant sources of this bioactive compound, with established methods for its quantification. However, a clear data gap exists for other species like Aesculus indica and Aesculus wilsonii, where only total aescin content or the presence of saponins has been reported.
For researchers and professionals in drug development, this underscores the importance of species-specific phytochemical analysis to identify the most potent sources of this compound. Future research should focus on:
-
Standardized Quantification: Employing consistent and validated analytical methods across a wider range of Aesculus species to enable more direct and accurate comparisons of this compound content.
-
Bioactivity Studies: Correlating the quantified levels of this compound with specific pharmacological activities to better understand its therapeutic potential.
-
Exploring Understudied Species: Conducting detailed phytochemical analyses of less-studied Aesculus species to uncover potentially rich sources of this compound and other novel bioactive saponins.
By addressing these areas, the scientific community can further unlock the therapeutic promise held within the Aesculus genus.
References
Comparative Efficacy of Isoescin IA in Animal Models of Chronic Venous Insufficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Isoescin IA and other therapeutic agents in preclinical animal models of chronic venous insufficiency (CVI). The data presented is intended to inform research and development in the field of vascular pharmacology.
Executive Summary
Chronic venous insufficiency is a prevalent condition characterized by impaired venous return, leading to symptoms such as leg edema, pain, and inflammation. The therapeutic landscape includes several naturally derived compounds, with aescin from horse chestnut seed extract being a prominent agent. Aescin exists as a mixture of triterpene saponins, primarily categorized into β-aescin and α-aescin. This compound is a component of α-aescin. Preclinical evidence consistently indicates that β-aescin is the more biologically active fraction, exhibiting significant anti-inflammatory, anti-edematous, and venotonic properties. In contrast, α-aescin, and by extension this compound, is considered to be less bioactive.[1] This guide compares the efficacy of the more active β-aescin isomer and other established venoactive agents, such as diosmin and hesperidin, in animal models relevant to CVI.
Comparative Efficacy of Venoactive Agents in Animal Models
The following table summarizes the quantitative data on the efficacy of various compounds in animal models of inflammation and edema, which are key pathological features of CVI. Due to the limited availability of specific efficacy data for this compound, its activity is noted as being lower than that of β-aescin based on the available literature.
| Compound | Animal Model | Key Efficacy Parameter | Dosage | Efficacy | Reference |
| β-Aescin | Carrageenan-induced paw edema in rats | Edema Inhibition | Not specified | High | [1] |
| Acetic acid-induced vascular permeability in mice | Inhibition of Vascular Permeability | 3.6 mg/kg | Significant inhibition from 8 to 24 hours | ||
| This compound (as part of α-Aescin) | - | - | - | Lower bioactivity compared to β-Aescin | [1] |
| Diosmin | Iliac vein stenosis in mice | Reduction of Vascular Leakage | 40 mg/kg | Significant protection of vascular endothelium | |
| Iliac vein stenosis in mice | Reduction of Inflammatory Cytokines (IL-1, IL-6, MCP-1) | 40 mg/kg | Significant decrease in mRNA expression | ||
| Hesperidin (in combination with Diosmin) | Not specified | Vasoprotective effects | Not specified | Effective in reducing capillary permeability and edema | |
| Indomethacin (Reference Drug) | Carrageenan-induced paw edema in rats | Edema Inhibition | 10 mg/kg | 54% inhibition at 3 hours | |
| Naproxen (Reference Drug) | Carrageenan-induced paw edema in rats | Edema Inhibition | 15 mg/kg | 73% inhibition at 3 hours |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing the anti-inflammatory and anti-edematous activity of test compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: Test compounds (e.g., this compound, β-Aescin, Diosmin) or a reference non-steroidal anti-inflammatory drug (NSAID) are administered orally or intraperitoneally at a predetermined time before the induction of inflammation. The vehicle is administered to the control group.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the average paw volume of the treated group, and Vc is the average paw volume of the control group.
Chronic Venous Insufficiency Model (Venous Hypertension)
This model simulates the hemodynamic changes observed in CVI.
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava and the left common iliac vein. To induce venous hypertension in the left hindlimb, a partial ligation of the common iliac vein is performed with a suture tied around the vein and a needle of a specific gauge, which is then removed to create a standardized stenosis.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including analgesics.
-
Compound Administration: Treatment with the test compounds is initiated, typically on a daily basis, for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessment: At the end of the treatment period, various parameters are assessed, including:
-
Hindlimb Edema: Measured by water displacement plethysmometry.
-
Vascular Permeability: Assessed by measuring the extravasation of Evans blue dye.
-
Inflammatory Markers: Levels of cytokines (e.g., TNF-α, IL-1β) and adhesion molecules (e.g., ICAM-1, VCAM-1) in tissue homogenates or serum are quantified using ELISA or qRT-PCR.
-
Histopathological Analysis: Tissue sections of the vein and surrounding skin are examined for signs of inflammation, fibrosis, and other pathological changes.
-
Visualizations
Experimental Workflow for Evaluating Venoactive Compounds
Caption: Workflow for CVI animal model experiments.
Signaling Pathways Potentially Modulated by Aescin
Caption: General signaling pathways affected by aescin.
References
Assessing the Synergistic Effects of Escin with Other Compounds: A Comparative Guide
Disclaimer: While the user requested information on Isoescin IA, the available scientific literature primarily focuses on the broader compound "escin," a mixture of triterpenoid saponins of which this compound is a component. Therefore, this guide presents data on the synergistic effects of escin. The findings reported for escin are likely to be relevant to this compound, but direct experimental evidence for this compound specifically is limited.
Introduction
Escin, a natural mixture of saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-edema, and anti-cancer effects.[1][2] Recent research has focused on the potential of escin to enhance the efficacy of conventional chemotherapeutic agents, opening avenues for combination therapies that could lead to improved treatment outcomes and reduced side effects.[2][3] This guide provides a comparative analysis of the synergistic effects of escin with other compounds, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Data Presentation: Synergistic Effects of Escin in Combination Therapies
The following tables summarize the quantitative data from studies investigating the synergistic effects of escin with established anticancer drugs. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effect of Escin and Cisplatin in Pancreatic Cancer Cells (Panc-1)
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.5 | < 1 | Synergy |
| 0.75 | < 1 | Synergy |
| 0.9 | < 1 | Synergy |
Data sourced from a study on human pancreatic cancer cells, which demonstrated a significant synergistic cytotoxic effect when escin was combined with cisplatin.[4]
Table 2: Synergistic Effect of Escin and 5-Fluorouracil (5-FU) in Breast Cancer Cells (MCF-7)
| Metric | Escin (20 µg/ml) | 5-FU (1 µM) | Escin + 5-FU |
| Apoptosis Rate | 31% | 37% | 49.77% |
This study reported a synergistic effect on apoptosis in MCF-7 breast cancer cells.[2] While specific Combination Index (CI) values were not provided in the referenced literature, the significant increase in apoptosis in the combination group compared to individual treatments is indicative of a synergistic interaction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay commonly used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., Panc-1, MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of escin, the combination drug (e.g., cisplatin, 5-FU), or the combination of both. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and dose-response curves are generated to determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the general procedure for quantifying apoptosis using Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the compounds of interest as described in the cell viability assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the synergistic effects of escin and a typical experimental workflow for assessing drug synergy.
Experimental Workflow for Assessing Drug Synergy.
Escin and Cisplatin Synergy via NF-κB Inhibition.
Escin and 5-FU Synergy via p53 and Bcl-2 Modulation.
Conclusion
The available evidence strongly suggests that escin possesses the ability to synergistically enhance the anticancer effects of conventional chemotherapeutic agents like cisplatin and 5-fluorouracil. This synergy is mediated through the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation, such as the NF-κB and p53 pathways. While further research is warranted to elucidate the precise role of this compound in these synergistic interactions and to establish optimal combination regimens, the findings presented in this guide highlight the potential of escin as a valuable component in combination cancer therapy. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of escin and its derivatives.
References
Benchmarking Isoescin IA: A Comparative Analysis of Anti-Edema Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-edema properties of Isoescin IA against established commercial agents. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
This compound, a prominent triterpenoid saponin derived from horse chestnut (Aesculus hippocastanum), has demonstrated significant anti-edematous and anti-inflammatory properties. Its mechanism of action, primarily centered on reducing vascular permeability and exhibiting glucocorticoid-like activity, positions it as a noteworthy candidate for edema management. This guide benchmarks its performance against commonly used commercial anti-edema agents, including corticosteroids and diuretics, by summarizing available quantitative data and detailing the experimental protocols used for their evaluation.
Comparative Efficacy of Anti-Edema Agents
The following table summarizes the anti-edema efficacy of this compound (as a component of escin) and various commercial agents in the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
| Agent | Class | Dosage | Route of Administration | Edema Inhibition (%) | Reference Experimental Model |
| Escin (containing this compound) | Triterpenoid Saponin | 1.8 mg/kg | Intravenous (i.v.) | Significant inhibition from 4 to 24 hours | Carrageenan-Induced Paw Edema (Rat) |
| 5 mg/kg | Oral (p.o.) | Significant inhibition from 3 to 24 hours | Carrageenan-Induced Paw Edema (Rat) | ||
| 10 mg/kg | Oral (p.o.) | Significant inhibition from 3 to 24 hours | Carrageenan-Induced Paw Edema (Rat) | ||
| Dexamethasone | Corticosteroid | 4.0 mg/kg | Intravenous (i.v.) | Significant reduction from 4 to 12 hours | Carrageenan-Induced Paw Edema (Rat) |
| 6.0 mg/kg | Intravenous (i.v.) | Significant reduction from 2 to 24 hours | Carrageenan-Induced Paw Edema (Rat) | ||
| Furosemide | Loop Diuretic | 20-80 mg (human dose) | Oral (p.o.) / IV | Primarily for diuretic effect; limited data in inflammatory edema models | Clinical Use (Edema of various origins) |
| Hydrochlorothiazide | Thiazide Diuretic | 25-100 mg (human dose) | Oral (p.o.) | Primarily for diuretic effect; limited data in inflammatory edema models | Clinical Use (Edema and Hypertension) |
| Mannitol | Osmotic Agent | 0.25-2 g/kg (human dose) | Intravenous (i.v.) | Reduces swelling in cerebral and inflammatory edema models | Various Edema Models (Rat) |
Note: Direct head-to-head comparative studies of this compound with all listed commercial agents in the same experimental model are limited. The data for furosemide and hydrochlorothiazide are primarily from clinical use for edema of non-inflammatory origin and not from the carrageenan-induced paw edema model.
Experimental Protocols
The primary experimental model referenced for the anti-inflammatory and anti-edema effects of this compound and dexamethasone is the carrageenan-induced paw edema model in rats .
Carrageenan-Induced Paw Edema in Rats
This widely used and reproducible model assesses the efficacy of acute anti-inflammatory agents.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema. The ability of a test compound to reduce this swelling is a measure of its anti-edema and anti-inflammatory activity.
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats of either sex (typically 150-200g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., this compound, escin) or a reference drug (e.g., dexamethasone) is administered, typically intraperitoneally (i.p.), intravenously (i.v.), or orally (p.o.), at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline (typically 0.1 mL) is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).
-
Calculation of Edema and Inhibition:
-
The degree of edema is calculated as the increase in paw volume from the baseline.
-
The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Mechanisms of Action
The anti-edema effects of this compound and the compared commercial agents are mediated by distinct signaling pathways.
This compound (Escin) Signaling Pathway
This compound, as a key component of escin, exerts its anti-edema effect through a glucocorticoid-like mechanism. It enhances the expression of the glucocorticoid receptor (GR), leading to the inhibition of the pro-inflammatory transcription factor NF-κB.[1][2][3][4][5][6][7] This, in turn, suppresses the production of various inflammatory mediators.
Loop Diuretics (e.g., Furosemide) Mechanism of Action
Loop diuretics act on the thick ascending limb of the Loop of Henle in the kidney. They inhibit the Na+/K+/2Cl- cotransporter, leading to increased excretion of these ions and water, thereby reducing fluid volume.
Corticosteroids (e.g., Dexamethasone) Signaling Pathway
Corticosteroids bind to cytosolic glucocorticoid receptors (GR). The activated GR complex translocates to the nucleus, where it upregulates anti-inflammatory genes and represses pro-inflammatory transcription factors like NF-κB and AP-1.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-edema performance of a test compound like this compound.
References
- 1. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isoescin IA: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Isoescin IA, a triterpenoid saponin used in various research applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound is classified as harmful if swallowed or inhaled.[1] As a saponin, it is recognized as a toxic compound.[2][3] Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Hazard Identification and Classification
Before handling, it is crucial to be aware of the hazards associated with this compound. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and similar saponins.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
Step-by-Step Disposal Protocol
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste. This protocol is based on general laboratory chemical waste guidelines and should be adapted to comply with specific institutional and local regulations.[5][6][7]
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as unused powder, contaminated personal protective equipment (PPE), and weighing papers, in a designated, compatible solid waste container.
-
Liquid Waste: Collect liquid waste containing this compound, including solutions and rinsates, in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
Incompatible Materials: Keep this compound waste separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][8]
2. Waste Container Selection and Labeling:
-
Container Type: Use only approved hazardous waste containers that are chemically compatible with this compound and any solvents used.[6][8] Containers must be leak-proof and have a secure, tight-fitting lid.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound"). Include the approximate concentration and any other components in the mixture.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all properly labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
-
The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage.[8]
-
Keep waste containers closed at all times, except when adding waste.[6][8]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[9]
-
Once properly rinsed, remove or deface the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[5][9]
5. Scheduling a Waste Pickup:
-
Once a waste container is full, or if you are approaching the storage time limit set by your institution (often 12 months for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[6][8]
-
Do not dispose of this compound waste down the drain or in the regular trash.[10]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C55H86O24 | CID 6476032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
- 3. Saponin - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Isoescin IA
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Isoescin IA. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Due to these classifications, stringent personal protective measures are required. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A well-fitted respirator is crucial to prevent inhalation of harmful dust or aerosols. For weighing and handling of the powder, a respirator with a particulate filter (e.g., N95, P100) is recommended. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. Double gloving is recommended for extended handling periods or when working with solutions. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes or contact with airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.
Weighing Solid this compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Ventilated Enclosure: Perform all weighing operations within a certified chemical fume hood or a balance enclosure to control dust.
-
Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to a weigh boat.
-
Clean Spills Immediately: In case of a spill, carefully clean the area with a damp paper towel to avoid raising dust. Dispose of the contaminated cleaning materials as hazardous waste.
Preparing Solutions
-
Work in a Fume Hood: All solution preparation should be carried out inside a chemical fume hood.
-
Add Solvent Slowly: When dissolving the solid, add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.
-
Ensure Complete Dissolution: If necessary, cap the container and sonicate or vortex to ensure the compound is fully dissolved before removing it from the fume hood.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid this compound waste, including empty original containers and contaminated weigh boats, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be disposed of in a designated hazardous waste container.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
